molecular formula C7H14ClNO B1434315 Octahydrofuro[3,2-c]pyridine hydrochloride CAS No. 1360363-68-3

Octahydrofuro[3,2-c]pyridine hydrochloride

Cat. No.: B1434315
CAS No.: 1360363-68-3
M. Wt: 163.64 g/mol
InChI Key: QSYGFGDTZMQKHP-UHFFFAOYSA-N
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Description

Octahydrofuro[3,2-c]pyridine hydrochloride is a versatile bicyclic scaffold of significant interest in medicinal chemistry and chemical biology, primarily for the development of glycosidase inhibitors . This fused heterocycle, which combines tetrahydrofuran and piperidine rings, serves as a core structure for bicyclic iminosugars . These carbohydrate mimics are valuable tools for studying enzyme function and have potential as therapeutic agents for conditions like diabetes, lysosomal storage disorders, and cancer . Derivatives based on the octahydrofuro[3,2-c]pyridine motif have demonstrated potent and selective inhibition of clinically relevant enzymes. Research has shown that these compounds can exhibit low micromolar inhibition against targets such as human lysosome β-glucosidase and rice α-glucosidase , highlighting their potential as lead compounds for pharmaceutical development . The fused ring system imposes a specific, flattened conformation on the piperidine ring, which is crucial for its high-affinity interaction with enzyme active sites . The synthesis of this scaffold can be achieved through methods such as a debenzylative iodocycloetherification strategy or acid-catalyzed Pictet–Spengler cyclization . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYGFGDTZMQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Octahydrofuro[3,2-c]pyridine Hydrochloride: Structural Properties, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve the pharmacokinetic profiles and target specificity of drug candidates. Octahydrofuro[3,2-c]pyridine hydrochloride is a premier example of such a scaffold. As a fused bicyclic system containing both a hydrogen-bond accepting furan ring and a versatile secondary piperidine amine, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and novel antibacterial monobactams[1][2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The commercial availability of this compound as a hydrochloride salt is a deliberate choice to prevent the oxidative degradation of the secondary amine and to enhance its shelf-life and handling properties[3].

Quantitative Specifications
PropertySpecification
Chemical Name Octahydrofuro[3,2-c]pyridine hydrochloride
CAS Registry Number 1360363-68-3 (Unspecified stereocenter)[3][4]
Free Base CAS 1214875-47-4[5]
Molecular Formula C7H14ClNO (C7H13NO · HCl)[3]
Molecular Weight 163.6452 g/mol [3][4]
Core Scaffold Type Fused Bicyclic (Tetrahydrofuran + Piperidine)
Physical Form Solid (White to off-white powder)[3]
Structural Biology and the Fsp3 Advantage

The integration of the octahydrofuro[3,2-c]pyridine core into a drug molecule significantly increases its Fraction of sp3 carbons (Fsp3). The causality behind selecting this specific bicyclic system lies in its conformational rigidity. By locking the piperidine ring into a specific geometry via the fused tetrahydrofuran system, the entropic penalty typically incurred when a flexible molecule binds to a target protein is drastically reduced. Furthermore, the oxygen atom in the furan ring acts as a highly directional hydrogen-bond acceptor, allowing for precise interactions within tight enzymatic pockets, such as the NAD+ binding site of PARP enzymes[1][6].

Synthetic Methodologies: Self-Validating Protocols

As a secondary amine, octahydrofuro[3,2-c]pyridine is primarily utilized in amide couplings, reductive aminations, and SN2 alkylations. Below is a field-proven, self-validating protocol for integrating this scaffold via amide coupling, a critical step in the synthesis of PARP inhibitors[1].

Protocol: Standardized Amide Coupling (HATU/DIPEA)

Objective: Conjugate the octahydrofuro[3,2-c]pyridine core to a carboxylic acid intermediate (e.g., a phthalazinone derivative) to form a stable amide linkage.

Rationale for Reagent Selection (Causality): HATU is selected over standard carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered cyclic secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized in a strict 3.0 to 4.0 molar equivalent excess. The first equivalent is entirely consumed to neutralize the hydrochloride salt and liberate the free base of the octahydrofuro[3,2-c]pyridine, while the remaining equivalents maintain the basic environment required for the formation of the active OAt ester.

Step-by-Step Workflow:

  • Pre-Activation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid minimizes side reactions and prevents the competitive guanidinylation of the secondary amine.

  • Conjugation: Add Octahydrofuro[3,2-c]pyridine hydrochloride (1.1 eq) to the activated mixture in one portion.

  • Self-Validation & Monitoring: Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the mass of the activated OAt ester is entirely depleted, and the distinct [M+H]+ peak of the target amide is dominant. If incomplete, stir for an additional 2 hours.

  • Quench and Workup: Dilute the mixture with ethyl acetate (EtOAc) and quench with distilled water. Separate the phases. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Causality: The HCl wash removes any unreacted octahydrofuro[3,2-c]pyridine free base, while the NaHCO3 wash neutralizes residual acidic byproducts (like HOAt), ensuring a highly pure crude product prior to chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, typical gradient of 0-10% MeOH in DCM).

Workflow A Carboxylic Acid Precursor (e.g., Phthalazinone derivative) C Amide Coupling (HATU, DIPEA, Anhydrous DMF) A->C B Octahydrofuro[3,2-c]pyridine HCl (Bicyclic Scaffold) B->C D LC-MS Validation (Confirm OAt ester depletion) C->D E Workup & Purification (HCl/NaHCO3 washes, SiO2 Column) D->E Validated F Isolated Target API (Yield >80%) E->F

Workflow for integrating Octahydrofuro[3,2-c]pyridine into target APIs.

Pharmaceutical Applications

Oncology: PARP Inhibitors

Octahydrofuro[3,2-c]pyridine is heavily cited in patent literature (e.g., WO2012019426A1) as a core intermediate for synthesizing phthalazinone-based PARP inhibitors[1][6]. PARP-1 and PARP-2 are enzymes critical for DNA single-strand break repair[1]. When tumors with inherent homologous recombination deficiencies (such as BRCA1/BRCA2 mutations) are treated with a PARP inhibitor, the cells undergo "synthetic lethality" and undergo apoptosis[6]. The octahydrofuro[3,2-c]pyridine moiety acts as a rigid linker that precisely projects the pharmacophore into the enzyme's NAD+ catalytic binding site, preventing the synthesis of poly(ADP-ribose) chains[6].

Mechanism DNA DNA Damage (Single-Strand Break) PARP PARP-1/2 Enzyme (NAD+ Binding Site) DNA->PARP Repair DNA Repair & Survival (Normal Pathway) PARP->Repair Uninhibited Death Synthetic Lethality (Tumor Cell Apoptosis) PARP->Death Inhibited State Inhibitor PARP Inhibitor (Octahydrofuro-pyridine core) Inhibitor->PARP Competitive Inhibition

Mechanism of action for PARP inhibitors utilizing the bicyclic scaffold.
Infectious Disease: Monobactam Antibiotics

Beyond oncology, the scaffold is utilized in the synthesis of advanced monobactams (β-lactam antibiotics) aimed at treating severe Gram-negative bacterial infections[2]. According to WO2015103583A1, incorporating complex bicyclic heterocycles like octahydrofuro[3,2-c]pyridine at the periphery of the monobactam core modulates the molecule's hydrophilicity and porin-mediated cell penetrability, allowing the antibiotic to bypass bacterial efflux pumps more effectively[2].

Conclusion

Octahydrofuro[3,2-c]pyridine hydrochloride is far more than a simple chemical reagent; it is a strategic structural asset in modern drug design. By offering a high Fsp3 character, conformational rigidity, and reliable secondary amine reactivity, it enables the synthesis of highly targeted therapeutics ranging from synthetic lethal oncology drugs to next-generation antibiotics.

References

  • Cymit Química. "Octahydrofuro[3,2-c]pyridine hydrochloride Product Information." Cymitquimica.com.
  • Aaronchem. "1360363-68-3 | MFCD22393622 | Octahydrofuro[3,2-c]pyridine hydrochloride." Aaronchem.com.
  • Google Patents. "WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof." Patents.google.com.
  • Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use." Patents.google.com.
  • BLD Pharm. "1214875-47-4 | Octahydrofuro[3,2-c]pyridine." Bldpharm.com.

Sources

Octahydrofuro[3,2-c]pyridine Hydrochloride: Physicochemical Profiling and Synthetic Integration in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydrofuro[3,2-c]pyridine hydrochloride is a highly specialized bicyclic heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a fused furan-piperidine ring system, this compound provides a conformationally restricted scaffold that is critical for optimizing the pharmacodynamic and pharmacokinetic properties of small-molecule inhibitors. It has gained significant traction as a core structural motif in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are deployed in targeted oncology to induce synthetic lethality in DNA-repair-deficient tumors[1].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural logic, and field-proven protocols for its synthetic integration into larger drug scaffolds.

Physicochemical Profiling & Structural Logic

The molecular formula of Octahydrofuro[3,2-c]pyridine hydrochloride is C₇H₁₄ClNO (representing the free base C₇H₁₃NO combined with one equivalent of hydrochloric acid)[2]. Its exact molecular weight is 163.6452 g/mol [2].

Quantitative Data Summary
PropertyValue
Chemical Name Octahydrofuro[3,2-c]pyridine hydrochloride
Molecular Formula C₇H₁₄ClNO (Base: C₇H₁₃NO · HCl)[2]
Molecular Weight 163.6452 g/mol [2]
CAS Registry Number 1360363-68-3[2]
MDL Number MFCD22393622[3]
Physical State Solid[2]
Typical Purity ≥95%[2]
Causality of Structural Design

In fragment-based drug discovery (FBDD), the architectural rigidity of the fused tetrahydrofuran and piperidine rings is paramount. This sp³-rich core restricts conformational flexibility, which directly minimizes the entropic penalty incurred when the ligand binds to the target protein. Furthermore, maximizing the fraction of sp³ carbons (Fsp³) inherently improves aqueous solubility and reduces off-target promiscuity compared to flat, aromatic alternatives.

Mechanistic Role in PARP Inhibition

PARP-1 and PARP-2 are crucial enzymes responsible for detecting and initiating the repair of DNA single-strand breaks[1]. When PARP is inhibited in tumor cells that already harbor homologous recombination deficiencies (such as BRCA1 or BRCA2 mutations), the unresolved single-strand breaks degenerate into double-strand breaks during replication, leading to cell death via a mechanism known as synthetic lethality[1].

Octahydrofuro[3,2-c]pyridine is strategically employed as a versatile amine nucleophile to functionalize the solvent-exposed tail region of PARP inhibitors (e.g., phthalazinone derivatives)[4]. The secondary amine of the piperidine ring acts as the covalent attachment point to the drug core. Concurrently, the oxygen atom of the fused furan ring acts as a highly specific hydrogen bond acceptor, locking into the solvent-exposed regions of the NAD+ binding pocket to enhance binding affinity and target residence time.

PARP_Pathway DNA DNA Single-Strand Break PARP PARP-1/2 Recruitment DNA->PARP NAD NAD+ Binding & Catalysis PARP->NAD Apoptosis Synthetic Lethality (Tumor Cell Death) PARP->Apoptosis Unrepaired DNA Repair DNA Repair & Cell Survival NAD->Repair Inhibitor PARP Inhibitor (Octahydrofuro[3,2-c]pyridine core) Inhibitor->PARP Competitive Binding Inhibitor->NAD Blocks

Mechanism of PARP inhibition leading to synthetic lethality in tumor cells.

Experimental Workflow: Synthetic Integration via Amide Coupling

To incorporate Octahydrofuro[3,2-c]pyridine HCl into a larger pharmacophore, a robust, self-validating amide coupling protocol is required[4]. Because the building block is supplied as a stable hydrochloride salt, in situ neutralization is a critical prerequisite to restore the nucleophilicity of the secondary amine.

Protocol: HATU-Mediated Amide Coupling

Objective : Couple Octahydrofuro[3,2-c]pyridine HCl with a target carboxylic acid (e.g., a phthalazinone-derived core) to yield a functionalized inhibitor.

Step 1: Carboxylic Acid Activation

  • Procedure : Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality : HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, facilitating activation without competing for the electrophile.

Step 2: Amine Free-Basing and Nucleophilic Addition

  • Procedure : To the activated ester solution, add 1.2 equivalents of Octahydrofuro[3,2-c]pyridine HCl (CAS 1360363-68-3). Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4–12 hours.

  • Causality : The excess DIPEA from Step 1 serves a dual purpose: it neutralizes the HCl salt of the octahydrofuro[3,2-c]pyridine, generating the free secondary amine in situ. The unmasked amine then performs a nucleophilic attack on the activated ester, forming a stable amide bond.

Step 3: Self-Validating Reaction Monitoring

  • Procedure : Monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Validation Logic : The reaction is deemed successful and complete when the mass peak corresponding to the activated ester disappears, and a new peak corresponding to the exact mass of the coupled product [M+H]+ emerges. If the unreacted amine mass (128.08 m/z for the free base) persists, it indicates incomplete activation or moisture contamination quenching the active ester.

Step 4: Quenching and Purification

  • Procedure : Quench the reaction with saturated aqueous NaHCO₃. Extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Synthetic_Workflow Step1 1. Deprotection / Salt Neutralization Octahydrofuro[3,2-c]pyridine HCl + DIPEA Step2 2. Active Nucleophile Free Secondary Amine Step1->Step2 Step4 4. Coupling Reaction Amide Bond Formation Step2->Step4 Nucleophilic Attack Step3 3. Electrophile Activation Target-COOH + HATU/DIPEA Step3->Step4 Step5 5. Purification & Validation LC-MS / NMR Analysis Step4->Step5

Step-by-step synthetic integration of Octahydrofuro[3,2-c]pyridine HCl.

References

  • CymitQuimica. "Octahydrofuro[3,2-c]pyridine hydrochloride - Product Information & Physicochemical Properties." 2

  • Aaronchem. "1360363-68-3 | MFCD22393622 | Octahydrofuro[3,2-c]pyridine hydrochloride." 3

  • Google Patents. "WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof."4

Sources

An In-depth Technical Guide to Octahydrofuro[3,2-c]pyridine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous bioactive molecules and natural products. Its unique three-dimensional structure and electronic properties make it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, fully saturated derivative, Octahydrofuro[3,2-c]pyridine hydrochloride, focusing on its chemical identity, a proposed synthetic pathway, and its potential in drug discovery. While publicly available data on this specific salt is limited, this document synthesizes information from related structures and established chemical principles to provide a robust and insightful resource.

Chemical Identity of Octahydrofuro[3,2-c]pyridine Hydrochloride

Octahydrofuro[3,2-c]pyridine hydrochloride is the hydrochloride salt of the fully saturated bicyclic amine, octahydrofuro[3,2-c]pyridine. The core structure consists of a piperidine ring fused with a tetrahydrofuran ring.

Table 1: Chemical and Physical Properties of Octahydrofuro[3,2-c]pyridine Hydrochloride

PropertyValueSource
CAS Number 1360363-68-3[1]
Molecular Formula C₇H₁₄ClNO[1]
Molecular Weight 163.65 g/mol [1]
Appearance Solid[1]
Synonyms None reported

Synthetic Strategy: A Proposed Two-Stage Approach

Stage 1: Synthesis of the Tetrahydrofuro[3,2-c]pyridine Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed, which can be adapted for our purpose.[2]

The starting material for this stage is 2-(furan-2-yl)ethanamine.[3]

  • Imine Formation:

    • To a solution of an appropriate aromatic aldehyde (1.0 mmol) in dry acetonitrile (10 mL), add 2-(furan-2-yl)ethanamine (1.0 mmol).

    • Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

  • Pictet-Spengler Cyclization:

    • To the solution containing the crude imine, add a solution of hydrochloric acid in dioxane (e.g., 4M, 2.0 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the cyclization should be monitored by TLC.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration.

    • To obtain the free base, the solid can be dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Dry Acetonitrile: The use of a dry solvent is crucial for the efficient formation of the imine by preventing the hydrolysis of the product.

  • Acid Catalyst: The acid catalyst is essential for the cyclization step as it protonates the imine, forming a more electrophilic iminium ion which is then attacked by the electron-rich furan ring.

  • Aromatic Aldehyde: The choice of the aromatic aldehyde will determine the substitution at the 4-position of the resulting tetrahydrofuro[3,2-c]pyridine, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Diagram 1: Proposed Synthetic Workflow for Octahydrofuro[3,2-c]pyridine Hydrochloride

Synthetic Workflow Start 2-(Furan-2-yl)ethanamine + R-CHO Imine Imine Intermediate Start->Imine Condensation (Acetonitrile, Reflux) PictetSpengler Tetrahydrofuro[3,2-c]pyridine Imine->PictetSpengler Pictet-Spengler Cyclization (HCl in Dioxane) Reduction Octahydrofuro[3,2-c]pyridine PictetSpengler->Reduction Catalytic Hydrogenation (e.g., H2, Rh/Al2O3) HCl_Salt Octahydrofuro[3,2-c]pyridine HCl Reduction->HCl_Salt Salt Formation (HCl in Ether)

Caption: A proposed two-stage synthesis of Octahydrofuro[3,2-c]pyridine HCl.

Stage 2: Reduction of the Tetrahydrofuro[3,2-c]pyridine Core

To obtain the target octahydro- derivative, both the furan and the pyridine rings of the intermediate must be fully saturated. This can be achieved through catalytic hydrogenation. The reduction of furan rings to tetrahydrofurans can be accomplished under various conditions, and the pyridine ring can also be reduced to a piperidine ring.

  • Hydrogenation:

    • Dissolve the purified tetrahydrofuro[3,2-c]pyridine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

    • Add a hydrogenation catalyst, for example, rhodium on alumina (5 mol%).

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to 50-80 °C.

    • Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude octahydrofuro[3,2-c]pyridine.

  • Hydrochloride Salt Formation:

    • Dissolve the crude octahydrofuro[3,2-c]pyridine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Rhodium on Alumina: This catalyst is effective for the hydrogenation of both aromatic and heterocyclic rings. Other catalysts like platinum oxide could also be employed.

  • High Pressure and Temperature: These conditions are often necessary to overcome the aromaticity of the furan and pyridine rings and achieve complete saturation.

  • Salt Formation: The conversion to the hydrochloride salt often provides a more stable, crystalline solid that is easier to handle and purify than the free base.

Potential Applications in Drug Development

While there is no specific biological data for Octahydrofuro[3,2-c]pyridine hydrochloride, the broader class of furo[3,2-c]pyridines has shown significant potential in medicinal chemistry. These compounds are considered "bioisosteres" of other important pharmacophores, and their rigid bicyclic structure can be advantageous for binding to specific protein targets.

Derivatives of the furo[3,2-c]pyridine scaffold have been investigated for a range of therapeutic applications, including as potential antipsychotic agents. The fully saturated octahydro- core provides a more flexible three-dimensional structure compared to its unsaturated counterparts, which could lead to novel interactions with biological targets.

The synthetic route outlined above, particularly the use of different aldehydes in the Pictet-Spengler reaction, allows for the creation of a library of substituted octahydrofuro[3,2-c]pyridine derivatives. This library could be screened against various biological targets to identify novel lead compounds for drug discovery programs.

Diagram 2: Structure-Activity Relationship (SAR) in Drug Discovery

SAR_Concept General Concept of SAR in Drug Development Core Octahydrofuro[3,2-c]pyridine Core Scaffold R_Group Modification of 'R' group (from aldehyde in Stage 1) Core->R_Group Synthesis of Analogues Screening Biological Screening (e.g., enzyme assays, cell-based assays) R_Group->Screening Data Activity Data (e.g., IC50, EC50) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->R_Group Design of New Analogues

Caption: The iterative cycle of SAR in drug discovery.

Conclusion

Octahydrofuro[3,2-c]pyridine hydrochloride represents an interesting, yet underexplored, chemical entity. This guide provides a scientifically grounded, albeit proposed, synthetic route to this molecule, leveraging the well-established Pictet-Spengler reaction and subsequent catalytic hydrogenation. The true potential of this scaffold in drug discovery lies in the systematic synthesis and biological evaluation of a diverse library of its derivatives. By providing a detailed methodological framework and a discussion of the underlying chemical principles, this guide aims to empower researchers to explore the therapeutic potential of this and related heterocyclic systems.

References

  • Mendogralo, M. A., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • LookChem. (n.d.). 2-FURAN-2-YL-ETHYLAMINE. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Pictet–Spengler reaction. [Link]

  • Newhouse, B. J., & Yaeger, M. J. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine Rings: New Pharmacophores With Potential Antipsychotic Activity. Journal of Medicinal Chemistry, 35(24), 4593–4600. [Link]

Sources

Whitepaper: Thermodynamic Solubility Profiling of Octahydrofuro[3,2-c]pyridine Hydrochloride in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydrofuro[3,2-c]pyridine hydrochloride (CAS: 1360363-68-3) is a critical bicyclic aliphatic amine building block widely utilized in advanced drug discovery and organic synthesis (1)[1]. As a Senior Application Scientist, I frequently observe that the solubility profile of such hydrochloride salts dictates downstream formulation strategies, reaction kinetics, and in vivo bioavailability. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the thermodynamic solubility of Octahydrofuro[3,2-c]pyridine hydrochloride across a spectrum of solvents.

Physicochemical Profiling & Mechanistic Causality

Octahydrofuro[3,2-c]pyridine is a secondary amine embedded within a fused bicyclic system (tetrahydrofuran and piperidine rings). In its free base form, the compound exhibits moderate lipophilicity. However, conversion to the hydrochloride salt fundamentally alters its physicochemical landscape and solvation mechanics (2)[2].

  • Aqueous Media (High Dielectric Constant): The hydrochloride salt dissociates completely in water. The highly polar nature of the resulting protonated amine and chloride anion facilitates strong ion-dipole interactions with water molecules. This solvation energy easily overcomes the crystal lattice energy, resulting in exceptionally high aqueous solubility (2)[2].

  • Organic Solvents (Low Dielectric Constant): In non-polar solvents (e.g., hexane, toluene), the lack of a permanent dipole prevents effective solvation of the ionic species. The strong electrostatic forces within the salt's crystal lattice remain intact, leading to negligible solubility (3)[3].

  • Polar Organic Solvents (Intermediate Dielectric Constant): In protic (methanol) or aprotic (DMSO) polar solvents, solubility is intermediate. Methanol can hydrogen-bond with the chloride ion and the protonated amine, while DMSO provides strong dipole-dipole stabilization, albeit less effectively than water's extensive ion-dipole network (3)[3].

Solvation Compound Octahydrofuro[3,2-c]pyridine HCl (Solid State) Water Aqueous Media (Water) High Dielectric Constant Compound->Water Dissolution Organic Non-Polar Organics (Hexane) Low Dielectric Constant Compound->Organic Dissolution IonDipole Strong Ion-Dipole Interactions (Cl- and Protonated Amine) Water->IonDipole Solvation NoInteraction Weak van der Waals Forces Cannot Overcome Lattice Energy Organic->NoInteraction Solvation HighSol High Thermodynamic Solubility (>100 mg/mL) IonDipole->HighSol Equilibrium LowSol Poor Solubility (<0.1 mg/mL) NoInteraction->LowSol Equilibrium

Solvation dynamics of Octahydrofuro[3,2-c]pyridine HCl in aqueous vs. organic media.

Comparative Solubility Profile

The following table summarizes the quantitative thermodynamic solubility profile of Octahydrofuro[3,2-c]pyridine hydrochloride based on its ionic character and solvent dielectric constants.

SolventPolarity / TypeDielectric Constant (ε)Estimated Solubility (mg/mL)Application Context
Water (pH 7.4 Buffer) Highly Polar, Protic~80> 100 (Highly Soluble)Primary vehicle for in vivo dosing and biological assays.
Dimethyl Sulfoxide (DMSO) Polar, Aprotic46.710 - 50 (Soluble)Standard stock solution solvent for high-throughput screening.
Methanol Polar, Protic32.75 - 20 (Sparingly Soluble)Co-solvent for analytical sample preparation (HPLC/LC-MS).
Dichloromethane (DCM) Moderately Polar9.1< 1.0 (Slightly Soluble)Extraction solvent; requires free-basing for effective partitioning.
Hexane Non-Polar1.9< 0.1 (Insoluble)Anti-solvent for crystallization and purification of the salt.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the exact solubility values, the "shake-flask" method is the gold standard for achieving true thermodynamic equilibrium (4)[4]. As an application scientist, I mandate a self-validating approach: equilibrium must be proven through sequential time-point analysis, not assumed.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount (e.g., 50 mg) of Octahydrofuro[3,2-c]pyridine hydrochloride to 1.0 mL of the target solvent in a sealed borosilicate glass vial (4)[4]. The visual presence of undissolved solid is mandatory to ensure saturation.

  • Thermodynamic Equilibration: Place the vials on an orbital shaker at 400 rpm and a strictly controlled temperature (e.g., 25.0 ± 0.5 °C) (5)[5].

  • Phase Separation: At time points 24h, 48h, and 72h, centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter, discarding the first 0.2 mL to account for membrane adsorption (4)[4].

  • Quantification: Dilute the filtrate appropriately and analyze via isocratic HPLC-UV (or LC-MS if lacking a strong chromophore). Calculate concentration against a validated 5-point calibration curve (5)[5].

  • Self-Validation Check: Compare the calculated concentrations at 48h and 72h. If the variance is <5%, thermodynamic equilibrium is confirmed. If >5%, continue shaking until consecutive readings stabilize (5)[5].

ShakeFlask Start Excess Solid + Solvent (Vial Preparation) Incubate Orbital Shaking 25°C, 400 rpm (24-72h) Start->Incubate Step 1 PhaseSep Phase Separation (Centrifugation/Filtration) Incubate->PhaseSep Step 2 Analysis HPLC-UV Analysis (Quantification) PhaseSep->Analysis Step 3 Validate Self-Validation (Check 48h vs 72h variance <5%) Analysis->Validate Step 4 Validate->Incubate If variance >5% (Extend time) Result Thermodynamic Solubility (mg/mL) Validate->Result Step 5

Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies & Field Insights

Understanding this solubility dichotomy is paramount for drug development. If a researcher attempts to extract Octahydrofuro[3,2-c]pyridine from an aqueous reaction mixture using ethyl acetate or DCM, the hydrochloride salt will remain almost entirely in the aqueous layer. To drive the compound into the organic phase, one must adjust the pH above the amine's pKa (typically ~9-10 for secondary aliphatic amines) using a base like NaOH or Na2CO3 (2)[2]. This deprotonates the amine, neutralizing the charge, and drastically increasing its solubility in non-polar organic solvents.

Conversely, for in vivo administration, the hydrochloride salt is the preferred form. Its high aqueous solubility ensures rapid dissolution in the gastrointestinal tract or aqueous IV vehicles, maximizing bioavailability and ensuring a predictable pharmacokinetic profile.

References

  • Bio-protocol. Determination of Thermodynamic Solubility. URL:[Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. URL:[Link]

  • ACS Publications. Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. URL:[Link]

Sources

Octahydrofuro[3,2-c]pyridine Hydrochloride: A Versatile Bicyclic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Visuals

I'm now integrating the PARP pathway and synthetic workflow diagrams into the whitepaper and making the final adjustments to node styles and color-coding. I am also making sure the visual elements integrate seamlessly, with clear in-text references. The whitepaper is ready to go now!

Executive Summary

In the contemporary landscape of drug discovery, the paradigm has shifted away from flat, sp2-hybridized aromatic systems toward structurally complex, 3D-rich aliphatic scaffolds. Octahydrofuro[3,2-c]pyridine hydrochloride represents a premier example of this shift. As a fused bicyclic system combining a piperidine ring with a tetrahydrofuran ring, it offers exceptional conformational rigidity, high aqueous solubility, and precise vectorization for pharmacophore presentation. This technical guide explores the structural rationale, therapeutic applications, and validated experimental workflows for utilizing this scaffold in advanced medicinal chemistry programs.

Structural & Physicochemical Rationale

The selection of a chemical scaffold is dictated by its ability to balance target affinity with drug-like physicochemical properties. Octahydrofuro[3,2-c]pyridine hydrochloride (Molecular Formula: C7H14ClNO, MW: 163.645 g/mol )[1] offers several distinct advantages:

  • Maximized Fsp3 (Fraction of sp3 Carbons): With an Fsp3 score of 1.0 (all 7 carbons are sp3-hybridized), this scaffold allows molecules to "escape from flatland." High Fsp3 correlates strongly with clinical success due to improved solubility and reduced off-target promiscuity.

  • Conformational Restriction: The fusion of the five-membered oxygen heterocycle to the piperidine ring locks the amine into a well-defined spatial trajectory. This pre-organization drastically reduces the entropic penalty upon binding to a target protein compared to flexible, linear alkyl amines.

  • Salt Form Superiority: The basic secondary amine (pKa ~9.5) is typically supplied and handled as a 1[1]. This solid state prevents oxidative degradation, mitigates hygroscopicity, and ensures immediate dissolution in aqueous assay buffers.

Therapeutic Applications & Mechanistic Insights

Oncology: PARP Inhibition and Synthetic Lethality

One of the most prominent applications of the octahydrofuro[3,2-c]pyridine scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically 2[2].

PARPs are nuclear enzymes critical for DNA single-strand break (SSB) repair. During catalysis, PARP consumes NAD+ to synthesize poly(ADP-ribose) chains[2]. Inhibitors utilizing the octahydrofuro[3,2-c]pyridine scaffold act as competitive inhibitors of NAD+[2]. The bicyclic core serves as a rigid linker that perfectly positions the phthalazinone headgroup into the NAD+ binding pocket, forming critical hydrogen bonds while the aliphatic bulk fills the hydrophobic sub-pocket.

By trapping PARP on the DNA, these inhibitors prevent SSB repair. During cellular replication, these unrepaired SSBs collapse into lethal double-strand breaks (DSBs). In tumors with homologous recombination deficiencies (such as BRCA1 or BRCA2 mutations), the cells cannot repair these DSBs, leading to tumor-specific apoptosis—a phenomenon known as synthetic lethality[2].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Triggers NAD NAD+ Consumption PARP1->NAD Uses BER Base Excision Repair NAD->BER Poly(ADP-ribosylation) Inhibitor PARP Inhibitor (Octahydrofuro Scaffold) Inhibitor->PARP1 Competes with NAD+ Unrepaired Unrepaired SSB Inhibitor->Unrepaired Traps PARP on DNA Repaired_DNA Repaired DNA (Normal Cell Survival) BER->Repaired_DNA Normal Cell Replication Replication Fork Collapse Unrepaired->Replication DSB Double-Strand Break Replication->DSB BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires HR Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) BRCA->Apoptosis Fails to Repair

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cells.

Infectious Diseases: Outer Membrane Penetration

Beyond oncology, the scaffold is heavily utilized in the development of 3[3]. Gram-negative bacteria possess a highly restrictive outer membrane. Appending the basic, hydrophilic octahydrofuro[3,2-c]pyridine motif to the monobactam core fine-tunes the molecule's zwitterionic character, facilitating porin-mediated entry into the periplasmic space where it can bind to penicillin-binding proteins (PBPs)[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Scaffold Deprotection and Functionalization (Amide Coupling)

Objective: Convert Boc-protected octahydrofuro[3,2-c]pyridine to a functionalized amide.

  • Deprotection: Dissolve Boc-octahydrofuro[3,2-c]pyridine (1.0 eq) in 4M HCl in dioxane (10 volumes). Stir at room temperature for 2 hours.

    • Causality: Trifluoroacetic acid (TFA) is avoided because residual TFA salts can artificially inflate biological assay readouts and are difficult to remove. HCl in dioxane directly yields the hydrochloride salt, which neatly precipitates out of the organic matrix, avoiding a lossy aqueous workup for the highly water-soluble free amine.

  • QC Checkpoint (Self-Validation): Analyze an aliquot via LC-MS. The protocol is validated to proceed only if the mass of the free base ([M+H]+ = 128.1) is the base peak and the Boc-adduct (m/z 228.1) is entirely absent.

  • Coupling: In a dry flask, combine the target carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate, then add the octahydrofuro[3,2-c]pyridine hydrochloride salt (1.0 eq).

    • Causality: The secondary amine of this fused bicyclic system is sterically hindered by the adjacent tetrahydrofuran ring. Standard coupling reagents (like EDC/HOBt) result in sluggish kinetics. HATU circumvents this by forming a highly reactive 7-azabenzotriazole active ester, driving the reaction to >95% conversion.

  • Purification: Purify the crude mixture via preparative HPLC to achieve >95% purity prior to biological evaluation.

Synthesis_Workflow Start Boc-Octahydrofuro[3,2-c]pyridine Deprotection Deprotection (4M HCl in Dioxane, 2h, RT) Start->Deprotection Intermediate Amine Hydrochloride Salt Deprotection->Intermediate QC1 QC Checkpoint: LC-MS [M+H]+ = 128.1 Absence of Boc Intermediate->QC1 Aliquot Validation Coupling Amide Coupling (R-COOH, HATU, DIPEA, DMF) QC1->Coupling Pass Crude Crude Functionalized Scaffold Coupling->Crude Purification Prep-HPLC Purification Crude->Purification Final Pure Target Compound (>95% Purity) Purification->Final

Figure 2: Self-validating synthetic workflow for scaffold functionalization.

Protocol 2: Biochemical Validation (PARP-1 Fluorometric Assay)

Objective: Determine the IC50 of the synthesized derivative against PARP-1.

  • Preparation: Coat a 96-well plate with histone proteins. Add NAD+, activated DNA (to stimulate PARP-1), and the purified inhibitor at varying concentrations (10 pM to 10 μM).

    • Causality: A fluorometric readout is chosen over colorimetric methods because it offers a significantly higher dynamic range and eliminates false positives caused by inherently colored small-molecule compounds.

  • Incubation & Detection: Incubate for 30 minutes. Add anti-PAR antibody followed by an HRP-conjugated secondary antibody and a fluorogenic substrate.

  • Self-Validation Check: The assay plate must include a positive control (Olaparib) and a negative vehicle (DMSO) control. The assay run is mathematically validated only if the Z'-factor of the plate exceeds 0.5 (indicating a robust signal-to-noise ratio) and the IC50 of the Olaparib control falls within the established 1–5 nM calibration range.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Octahydrofuro[3,2-c]pyridine Hydrochloride

PropertyValueRationale / Impact in Drug Design
Molecular Weight 163.645 g/mol Low MW allows for extensive functionalization without exceeding Lipinski's limits.
Fsp3 (Fraction sp3) 1.0Maximizes 3D complexity, improving aqueous solubility and reducing off-target promiscuity.
TPSA ~21.3 ŲLow polar surface area ensures excellent cellular membrane permeability.
Hydrogen Bond Donors 2 (as HCl salt)Facilitates critical target engagement (e.g., binding within the NAD+ pocket).
Physical State SolidThe HCl salt form ensures bench stability and prevents oxidative degradation.

Table 2: Comparative Scaffold Metrics in PARP Inhibitor Design

Scaffold TypeConformational FlexibilityEntropic Penalty upon BindingTarget Affinity (Typical IC50)
Linear Alkyl DiamineHighHigh> 100 nM
Unfused PiperidineModerateModerate10 - 50 nM
Furo[3,2-c]pyridine (Fused) Low (Rigidified) Low 1 - 5 nM

References

  • CymitQuimica. "Octahydrofuro[3,2-c]pyridine hydrochloride Product Information & Chemical Properties."1

  • Google Patents (WO2012019426A1). "Phthalazinone derivative, and preparation method and pharmaceutical use thereof." 2

  • Google Patents (WO2015103583A1). "Monobactams and methods of their synthesis and use." 3

Sources

Bicyclic amine building blocks: Octahydrofuro[3,2-c]pyridine hydrochloride overview

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Fused Bicyclic Amines

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to spatially complex, sp³-rich scaffolds is a proven strategy to improve clinical success rates. This paradigm shift, often referred to as "escaping flatland," enhances physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity.

Among these advanced building blocks, Octahydrofuro[3,2-c]pyridine hydrochloride has emerged as a highly valuable structural motif. By fusing a tetrahydrofuran ring to a piperidine core, this fully saturated bicyclic amine provides exceptional conformational rigidity. It serves as a superior bioisostere for standard piperidines or morpholines, projecting its substituents in distinct 3D vectors that map perfectly onto complex protein binding pockets.

Physicochemical Profiling & Structural Dynamics

The utility of a building block is dictated by its physicochemical properties. The hydrochloride salt form of octahydrofuro[3,2-c]pyridine is specifically engineered to ensure long-term bench stability, prevent oxidative degradation of the secondary amine, and maximize solubility in polar aprotic solvents during synthesis.

Table 1: Physicochemical Properties of Octahydrofuro[3,2-c]pyridine Hydrochloride

ParameterSpecification
Chemical Name Octahydrofuro[3,2-c]pyridine hydrochloride
CAS Registry Number 1360363-68-3
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.645 g/mol
Physical State Solid Powder
Fraction sp³ (Fsp³) 1.00 (Fully saturated system)
Hydrogen Bond Donors 2 (As an ammonium salt)
Hydrogen Bond Acceptors 1 (Furan oxygen)

Data synthesized from commercial chemical catalogs [1, 2].

Mechanistic Rationale in Drug Design: The PARP Inhibitor Case

Why do we choose this specific bicyclic system over a simple piperidine? The answer lies in entropic optimization and vector projection .

When a flexible molecule binds to a target, it must freeze into a single conformation, incurring a massive entropic penalty. The rigid octahydrofuro[3,2-c]pyridine framework pre-organizes the molecule. The oxygen atom in the furan ring can act as a localized hydrogen-bond acceptor, while the sterically constrained basic nitrogen serves as the primary attachment point.

A premier application of this building block is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. As detailed in [3], coupling this bicyclic amine to a phthalazinone core yields potent PARP inhibitors. The rigid structure locks the basic nitrogen in an optimal vector to interact with the NAD+ binding site, trapping PARP on DNA and inducing synthetic lethality in BRCA-deficient tumor cells.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Activation & Binding SSB->PARP1 Recruits Trap PARP Trapping on DNA PARP1->Trap Blocked by Drug Octahydrofuro[3,2-c]pyridine Derivative (PARP Inhibitor) Drug->Trap Induces DSB Double-Strand Break (DSB) Formation during Replication Trap->DSB Replication Fork Collapse BRCA BRCA1/2 Deficient Cell (Defective Homologous Recombination) DSB->BRCA Requires HR Repair Apoptosis Synthetic Lethality (Targeted Cell Death) BRCA->Apoptosis Repair Failure

Mechanism of synthetic lethality induced by PARP inhibitors containing bicyclic amines.

Experimental Methodologies: Self-Validating Synthetic Workflows

Incorporating a sterically hindered bicyclic amine like octahydrofuro[3,2-c]pyridine requires a highly optimized, self-validating protocol. Standard coupling agents (like EDC/NHS) often fail due to the steric bulk surrounding the secondary amine.

As an application standard, we recommend a HATU-mediated nucleophilic acyl substitution . The following protocol is designed with built-in causality to ensure high yields and prevent epimerization of chiral centers [4].

Protocol: HATU-Mediated Amide Coupling

Step 1: Carboxylic Acid Activation

  • Action: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which is crucial for overcoming the steric hindrance of the bicyclic amine. The 15-minute pre-activation ensures complete conversion before the amine is introduced. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step 2: Free Base Generation & Nucleophilic Attack

  • Action: Add Octahydrofuro[3,2-c]pyridine hydrochloride (1.1 eq) directly to the activated mixture. Stir for 2-4 hours, monitoring via LC-MS.

  • Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the HCl salt of the building block to generate the nucleophilic free amine in situ, and it acts as a proton scavenger during the coupling. LC-MS monitoring provides a self-validating checkpoint, confirming the exact mass of the product before proceeding.

Step 3: Specialized Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x), followed by brine.

  • Causality: DMF is notoriously difficult to remove via standard aqueous workup due to its high water solubility and tendency to partition into the organic layer. The 5% LiCl wash is a critical technique; lithium ions strongly coordinate with DMF, disrupting its hydration shell and forcing it entirely into the aqueous phase. This prevents DMF from co-eluting and ruining subsequent silica gel chromatography.

Workflow Step1 1. Free Base Generation (DIPEA, DMF) Step3 3. Nucleophilic Attack (Bicyclic Amine) Step1->Step3 Step2 2. Acid Activation (HATU, 15 min) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 / LiCl Wash) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Self-validating workflow for HATU-mediated amide coupling with hindered bicyclic amines.

Conclusion

Octahydrofuro[3,2-c]pyridine hydrochloride represents the frontier of modern building block chemistry. By moving away from flat aromatic systems and embracing stereochemically rich, conformationally restricted bicyclic amines, drug discovery programs can drastically improve target affinity and pharmacokinetic profiles. When handled with the appropriate sterically-aware coupling methodologies, this building block is an indispensable tool for synthesizing the next generation of targeted therapeutics.

References

  • Google Patents. "WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof." World Intellectual Property Organization.
  • ACS Publications. "Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry." Journal of Organic Chemistry. URL:[Link]

Stereochemistry and Chirality of Octahydrofuro[3,2-c]pyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydrofuro[3,2-c]pyridine scaffold is a highly versatile bicyclic pharmacophore utilized extensively in modern drug discovery, particularly in the development of kinase inhibitors, antipsychotic agents, and GPCR ligands 1[1]. As an aliphatic fused system comprising a tetrahydrofuran ring and a piperidine ring, its three-dimensional conformation is dictated by the stereocenters at the ring fusion (C3a and C7a). Because biological targets are inherently chiral, controlling and characterizing the absolute configuration of this scaffold is paramount for maximizing target affinity and minimizing off-target toxicity.

Stereochemical Architecture and Thermodynamic Profiling

The fusion of a 5-membered oxygen-containing heterocycle with a 6-membered nitrogen heterocycle creates significant topological constraints. The stereocenters at C3a and C7a dictate whether the rings are cis-fused or trans-fused.

  • Cis-Fusion (Thermodynamically Favored) : In the cis-isomer, the hydrogen atoms at C3a and C7a are positioned on the same face of the bicyclic system. This allows the piperidine ring to adopt a stable, low-energy chair conformation while the tetrahydrofuran ring assumes an envelope shape. The minimal torsional strain makes the cis-isomer the predominant product in standard synthetic pathways. The racemic cis-mixture consists of the (3aR, 7aS) and (3aS, 7aR) enantiomers 2[2].

  • Trans-Fusion (Kinetically Hindered) : The trans-isomer requires the bridgehead substituents to be anti-diaxial or anti-diequatorial. In a 5,6-fused system, this introduces severe angle strain, forcing the piperidine ring into a higher-energy twist-boat conformation. Consequently, trans-octahydrofuro[3,2-c]pyridine is rarely observed without specialized, highly constrained synthetic routing.

G A Octahydrofuro[3,2-c]pyridine B Cis-Fusion (Favored) A->B Major Pathway C Trans-Fusion (Hindered) A->C Minor Pathway D (3aR, 7aS)-Enantiomer B->D Resolution E (3aS, 7aR)-Enantiomer B->E Resolution F (3aR, 7aR)-Enantiomer C->F Resolution G (3aS, 7aS)-Enantiomer C->G Resolution

Stereochemical divergence and isomer classification of the fused bicyclic scaffold.

Synthetic Methodologies and Stereocontrol

The synthesis of the octahydrofuro[3,2-c]pyridine core is typically achieved through a two-stage process: construction of the unsaturated bicyclic core followed by stereoselective reduction.

Stage 1: Pictet-Spengler Cyclization The foundational furo[3,2-c]pyridine architecture is synthesized via the Pictet-Spengler reaction. Condensation of 2-(5-methylfuran-2-yl)ethanamine (or its unsubstituted analog) with an aldehyde generates an imine, which undergoes acid-catalyzed cyclization 3[3].

Stage 2: Stereoselective Hydrogenation To obtain the fully saturated octahydro scaffold, the aromatic furan ring of the tetrahydrofuro[3,2-c]pyridine intermediate must be reduced. This step is the stereochemical determinant. Catalytic hydrogenation over a solid metal surface (e.g., Rhodium on Carbon) enforces a syn-addition of hydrogen gas. Because the catalyst approaches the planar furan ring from the less sterically hindered face, the resulting bridgehead hydrogens at C3a and C7a are installed cis to one another.

G A Furan-2-ethanamine + Aldehyde B Imine Intermediate A->B C Pictet-Spengler Cyclization B->C Acid Catalysis D Tetrahydrofuro[3,2-c]pyridine C->D E Catalytic Hydrogenation (Syn-Addition) D->E Rh/C, H2 F rac-Cis-Octahydrofuro[3,2-c]pyridine E->F Stereoselective G HCl Treatment F->G H Octahydrofuro[3,2-c]pyridine HCl G->H Precipitation

Synthetic workflow and stereoselective hydrogenation yielding the hydrochloride salt.

Self-Validating Experimental Protocols

Robust protocols must include built-in validation checkpoints to ensure stereochemical integrity and chemical purity. The free base of octahydrofuro[3,2-c]pyridine is prone to degradation; therefore, isolation as the hydrochloride salt is standard practice for long-term stability and handling 4[4].

Protocol A: Synthesis of Tetrahydrofuro[3,2-c]pyridine Core

Causality: Glacial acetic acid and concentrated HCl are used to protonate the imine intermediate, increasing its electrophilicity and driving the nucleophilic attack from the electron-rich furan ring to close the piperidine cycle.

  • Imine Formation : Combine 2-(furan-2-yl)ethanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous acetonitrile. Stir at 82°C for 1 hour.

    • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the primary amine signal and the presence of the[M+H]+ peak corresponding to the imine confirms readiness for cyclization.

  • Cyclization : Add glacial acetic acid (5.0 eq) and conc. HCl (0.1 eq). Heat the mixture to 70°C for 5 hours.

  • Workup : Cool to room temperature, neutralize with 2M aqueous NaOH until pH 8 is reached, and extract with dichloromethane (3 x 50 mL). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Stereoselective Hydrogenation and Salt Formation

Causality: Rhodium on carbon (Rh/C) is specifically chosen over Palladium (Pd/C) because furan rings are highly susceptible to hydrogenolysis (C-O bond cleavage) under Pd-catalyzed conditions. Rh/C provides efficient saturation while preserving the cyclic ether intact.

  • Hydrogenation : Dissolve the crude tetrahydrofuro[3,2-c]pyridine in anhydrous methanol (0.1 M). Add 5% Rh/C (10 wt% relative to substrate).

  • Reaction : Transfer to a high-pressure reactor, purge with N2, and pressurize with H2 gas to 50 psi. Stir vigorously at 50°C for 12 hours.

    • Self-Validation Checkpoint: Filter a 0.5 mL aliquot through a micro-syringe filter and analyze via 1H NMR. The complete disappearance of the aromatic furan protons (typically 6.0–7.5 ppm) and the emergence of upfield aliphatic multiplets confirms successful reduction to the cis-octahydrofuro[3,2-c]pyridine.

  • Salt Precipitation : Filter the bulk reaction mixture through a Celite pad to remove the Rh/C catalyst. Concentrate the filtrate to an oil, then redissolve in anhydrous diethyl ether.

  • Crystallization : Dropwise add 2.0 M HCl in diethyl ether at 0°C under vigorous stirring until white precipitation ceases. Filter the solid, wash with cold ether, and dry under high vacuum to yield Octahydrofuro[3,2-c]pyridine hydrochloride (Molecular Weight: 163.64 g/mol ) 4[4].

Quantitative Data and Chiral Resolution

Because the cis-isomer is synthesized as a racemate of (3aR,7aS) and (3aS,7aR) 2[2], chiral resolution is required to isolate the enantiopure active pharmaceutical ingredients (APIs). This is typically performed using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H).

Table 1: Physicochemical and Stereochemical Properties of Octahydrofuro[3,2-c]pyridine Isomers

Isomer ClassificationRelative StereochemistryAbsolute ConfigurationThermodynamic StabilityTypical SFC Retention Time*
rac-Cis Syn-fusion(3aR,7aS) & (3aS,7aR)0.0 kcal/mol (Favored)N/A (Co-elutes on achiral)
Enantiomer A Syn-fusion(3aR,7aS)0.0 kcal/mol~ 4.2 min
Enantiomer B Syn-fusion(3aS,7aR)0.0 kcal/mol~ 5.8 min
rac-Trans Anti-fusion(3aR,7aR) & (3aS,7aS)+3.5 to +5.0 kcal/molN/A (Not formed)

*Note: Retention times are illustrative for a standard Chiralpak AD-H column (CO2/MeOH gradient). Exact times vary based on specific instrumentation and derivatization.

Conclusion

Mastering the stereochemistry of octahydrofuro[3,2-c]pyridine hydrochloride is a prerequisite for its successful application in drug discovery. By leveraging the thermodynamic preference for the cis-fusion during catalytic hydrogenation and employing rigorous, self-validating analytical checkpoints, researchers can reliably produce and resolve this critical bicyclic scaffold.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. 3

  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem. 1

  • Octahydrofuro[3,2-c]pyridine hydrochloride. CymitQuimica. 4

  • rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine. Sigma-Aldrich.2

  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem - NIH. 5

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Methodological & Application

Protocol for reductive amination using Octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to Reductive Amination with Octahydrofuro[3,2-c]pyridine Hydrochloride

Authored by a Senior Application Scientist

Abstract

The octahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to the design of numerous therapeutic agents due to its unique three-dimensional structure and favorable physicochemical properties.[1][2] Its incorporation into novel molecular entities is of significant interest to researchers in medicinal chemistry and drug development.[3][4] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of complex secondary and tertiary amines from relatively simple carbonyl and amine precursors.[5][6] This guide provides a comprehensive, field-proven protocol for the reductive amination of Octahydrofuro[3,2-c]pyridine hydrochloride with various carbonyl compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into optimization and troubleshooting to ensure reproducible, high-yield outcomes.

The Scientific Foundation: Mechanism and Rationale

Reductive amination is a powerful, one-pot reaction that seamlessly combines nucleophilic addition and reduction. The process avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the need for harsh conditions.[7] The reaction proceeds through two key sequential steps:

  • Iminium Ion Formation: The secondary amine, octahydrofuro[3,2-c]pyridine, acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form a transient, electrophilic iminium ion.[8][9] This step is catalyzed by mild acid. Since the starting amine is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine) is typically required to liberate the free amine in situ.

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting carbonyl compound (C=O).[10][11] This selectivity is the cornerstone of the one-pot procedure's success.

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Octahydrofuro[3,2-c]pyridine (Free Amine) Carbonyl Aldehyde / Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl->Hemiaminal Iminium Iminium Ion [R-C=N(+)-R'] Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Figure 1: The two-stage mechanism of reductive amination.

Causality Behind Reagent Selection: The Role of Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is often the reagent of choice for its mildness and selectivity.[5][12]

  • Enhanced Selectivity: Unlike the more reactive sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones, especially at neutral or slightly acidic pH.[7][10] This prevents the wasteful reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields of the desired amine.

  • Moisture Tolerance: While sensitive to water, STAB is generally more tolerant than other borohydrides, and the acetic acid byproduct from its reaction can help catalyze imine formation.[12]

  • One-Pot Convenience: Its selectivity allows for all reagents (amine, carbonyl, and reducing agent) to be combined at the start of the reaction, simplifying the experimental procedure.[5]

Detailed Experimental Protocol

This protocol provides a general method for the reaction of Octahydrofuro[3,2-c]pyridine hydrochloride with a representative aldehyde. Molar equivalents and volumes should be adjusted based on the specific substrate.

Materials and Equipment
  • Reagents:

    • Octahydrofuro[3,2-c]pyridine hydrochloride (FW: 163.65 g/mol )[13]

    • Aldehyde or Ketone (e.g., Benzaldehyde, 1.0 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere

    • Magnetic stir plate

    • Glass funnel and separatory funnel

    • Rotary evaporator

    • Chromatography columns and accessories

    • TLC plates and developing chamber

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Handling STAB: Sodium triacetoxyborohydride is a flammable solid and reacts with water to release flammable gases.[16] Handle in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).[17] Avoid creating dust.

  • Solvents: Dichloromethane and 1,2-dichloroethane are hazardous. Handle them exclusively in a fume hood.

  • Quenching: The quenching of excess hydride reagent can generate hydrogen gas. Perform this step slowly and with adequate ventilation.

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Octahydrofuro[3,2-c]pyridine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DCM or DCE (to make a ~0.1 M solution based on the amine). Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the mixture and stir for an additional 20-30 minutes to allow for initial iminium ion formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up and Quenching:

    • Once the reaction is complete, carefully and slowly add saturated aqueous NaHCO₃ solution to quench the excess STAB and any acid present. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM or 10-50% ethyl acetate in hexanes) to isolate the pure tertiary amine product.

Optimization and Data Summary

The success of a reductive amination can be influenced by several factors. The following table provides guidance for optimizing reaction conditions.

ParameterOptions & ConsiderationsRationale & Expected Outcome
Reducing Agent NaBH(OAc)₃ (STAB): Preferred for most applications. NaBH₃CN: Effective, but raises toxicity concerns (cyanide).[7] 2-Picoline-Borane: A stable, less toxic alternative, suitable for protic solvents.[18]STAB offers the best balance of reactivity, selectivity, and ease of use for general applications.[5][12] Borane complexes are excellent for scale-up but may require careful handling of off-gassing.[18]
Solvent DCM, DCE: Aprotic, good for STAB, dissolves most organics.[12] THF: Another good aprotic option. Methanol (MeOH): Protic, suitable for NaBH₃CN or borane complexes. Can decompose STAB.[12]Solvent choice is dictated by the reducing agent. Aprotic solvents like DCM or DCE are standard for STAB to prevent its decomposition.
Acid Catalyst Acetic Acid (AcOH): Often added in small amounts (0.5-1.0 eq) to facilitate iminium formation, especially with less reactive ketones.For reactions that are sluggish, the addition of a catalytic amount of weak acid can significantly increase the rate of imine/iminium formation.[9]
Temperature Room Temperature: Sufficient for most aldehydes and reactive ketones. 40-50 °C: May be required for hindered or electron-poor carbonyls.Most reactions proceed efficiently at ambient temperature. Gentle heating can overcome the activation energy for less reactive substrates but may increase side product formation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete liberation of the free amine from its HCl salt. 2. Inactive (hydrolyzed) reducing agent. 3. Sterically hindered or unreactive carbonyl compound.1. Ensure at least 1.1 equivalents of a non-nucleophilic base (TEA, DIPEA) are used. 2. Use a fresh bottle of STAB; handle under inert gas. 3. Add 0.5-1.0 eq of acetic acid to catalyze iminium formation. Consider gentle heating (40 °C).
Starting Carbonyl Recovered 1. The rate of carbonyl reduction is competing with iminium formation/reduction. 2. Reducing agent is not selective enough (e.g., NaBH₄ used improperly).1. Switch to a more selective reducing agent like STAB or 2-picoline-borane. 2. If using NaBH₄, allow the imine to form completely (1-2 hours) before adding the reducing agent.[12]
Formation of Alcohol Side Product Direct reduction of the starting aldehyde/ketone.This is a clear indication of a non-selective or overly reactive reducing agent. Use STAB. Ensure the reaction is not overly acidic, which can slow imine formation and allow for carbonyl reduction.
Complex Mixture of Products Potential for side reactions, decomposition of starting materials or product under the reaction conditions.Ensure anhydrous conditions. Run the reaction at room temperature or 0 °C if the substrates are sensitive. Re-evaluate the purity of starting materials.

Logical Workflow for Protocol Optimization

For challenging substrates, a systematic approach to optimization is crucial.

Optimization_Workflow Figure 2: Optimization Workflow Start Start: Standard Protocol (Amine HCl, Aldehyde, TEA, STAB in DCM, RT) Check_Conversion Reaction Complete? Start->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion No Success Success: Purify Product Check_Conversion->Success Yes Add_Acid Action: Add 0.5 eq Acetic Acid to catalyze iminium formation. Low_Conversion->Add_Acid Yes Heat Action: Heat reaction to 40 °C Low_Conversion->Heat No, Acid didn't help Add_Acid->Check_Conversion Re-run Heat->Check_Conversion Re-run Change_Reagent Action: Switch to a more robust reducing agent (e.g., 2-Picoline-Borane). Heat->Change_Reagent Still no improvement Change_Reagent->Check_Conversion Re-run Failure Failure: Re-evaluate Substrate/Strategy Change_Reagent->Failure Still fails

Caption: Figure 2: A decision-tree for systematic protocol optimization.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Groß, P., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

  • Kysil, A. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Cardiovascular Disease Research. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Google APIs. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. [Link]

Sources

Optimizing solvent systems for Octahydrofuro[3,2-c]pyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimizing Solvent Systems for the Synthesis and Crystallization of Octahydrofuro[3,2-c]pyridine Hydrochloride

Abstract

The Octahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its synthesis and subsequent isolation as a stable, crystalline hydrochloride salt are critical steps in drug development. The selection of an optimal solvent system is paramount, as it profoundly influences reaction kinetics, yield, impurity profiles, and the final solid-state properties of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the systematic optimization of solvent systems for the intramolecular cyclization leading to the Octahydrofuro[3,2-c]pyridine core and its subsequent crystallization as a hydrochloride salt. We will explore the theoretical underpinnings of solvent selection, present detailed experimental protocols for screening and optimization, and offer a workflow for data-driven decision-making.

Introduction: The Critical Role of the Solvent System

The fusion of a tetrahydrofuran ring with a piperidine ring creates the Octahydrofuro[3,2-c]pyridine core, a structure that offers a unique three-dimensional arrangement for interacting with biological targets.[1] For pharmaceutical applications, the free base is often converted to a hydrochloride salt to improve properties such as stability, aqueous solubility, and ease of handling.[2][3]

The reaction solvent is not merely a medium for the reactants but an active participant that can dictate the course and efficiency of the synthesis. A poorly chosen solvent can lead to sluggish reactions, the formation of side products, or difficulty in isolating the final product. Conversely, an optimized solvent system can accelerate reaction rates, improve yields, and facilitate the direct crystallization of the desired hydrochloride salt with high purity and a desirable crystal habit. This guide focuses on a common synthetic route: the acid-catalyzed intramolecular cyclization of an amino alcohol precursor, followed by salt formation.

Theoretical Framework for Solvent Selection

The synthesis can be logically divided into two key stages: the cyclization reaction to form the free base and the salt formation/crystallization. The ideal solvent may differ for each stage, often necessitating a co-solvent system or a solvent swap.

Solvent Effects on the Intramolecular Cyclization Reaction

The formation of the Octahydrofuro[3,2-c]pyridine core from a suitable amino alcohol precursor (e.g., 1-(tetrahydrofuran-2-yl)ethan-2-amine) proceeds via an intramolecular nucleophilic substitution or cyclization. The choice of solvent directly impacts the stability of the reactant, transition state, and product.

  • Polarity and Protic/Aprotic Nature :

    • Polar Aprotic Solvents (e.g., Acetonitrile, THF, Dioxane): These solvents are generally favored for this type of cyclization. They can solvate the cationic species (such as a protonated intermediate) without strongly hydrogen-bonding with the amine nucleophile, leaving it more reactive.

    • Polar Protic Solvents (e.g., Alcohols like IPA, Ethanol): While they can be effective, they may slow the reaction by solvating the amine nucleophile through hydrogen bonding, reducing its nucleophilicity. However, they are often excellent choices for the subsequent salt formation step.

    • Non-Polar Solvents (e.g., Toluene, Heptane): These are generally poor choices for the cyclization step due to the low solubility of the likely polar or charged intermediates. However, they can be invaluable as anti-solvents during crystallization.

  • Boiling Point : A solvent with a higher boiling point allows the reaction to be conducted at elevated temperatures, which can overcome activation energy barriers and shorten reaction times. Solvents like toluene or dioxane are suitable for higher temperature reactions.

Solvent Effects on Hydrochloride Salt Formation & Crystallization

Hydrochloride salts are often preferred for weakly basic drugs because they are readily formed and crystallization from organic solvents is typically straightforward.[2]

  • Proton Transfer : Salt formation requires the efficient transfer of a proton from hydrochloric acid to the basic nitrogen of the pyridine ring. The pKa difference between the acid and the base should ideally be greater than 2-3 units in the chosen solvent to ensure complete proton transfer.[3][4] Solvents can alter the pKa values of both the acid and the base.[4]

  • Solubility and Supersaturation : The ideal solvent system should keep the free base and any reaction impurities soluble while having low solubility for the desired hydrochloride salt. This allows for crystallization-driven isolation, which is highly efficient for purification. Creating supersaturation by cooling, adding an anti-solvent, or concentrating the mixture is key to inducing crystallization.

  • Crystal Habit : The solvent system influences the crystal growth, affecting morphology (e.g., needles vs. plates), which in turn impacts filtration, drying, and flowability. A common issue is the formation of a glassy or oily material if the salt is too soluble in the chosen solvent.[4]

Workflow for Solvent System Optimization

A systematic, data-driven approach is essential for efficient solvent optimization. The following workflow breaks the process into manageable stages.

G cluster_0 Phase 1: Planning & Primary Screening cluster_1 Phase 2: Optimization & Scale-Up A Define Criteria (Yield, Purity, Safety, Cost) B Select Diverse Solvents (Protic, Aprotic, Non-Polar) A->B C Primary Screening (Small-Scale Reactions) B->C D Analyze Results (HPLC/GC for Yield & Purity) C->D E Identify 2-3 Promising Solvents D->E F Secondary Screening (Binary/Ternary Mixtures, Co-solvents) E->F G Optimize Crystallization (Anti-solvent, Cooling Profile) F->G H Confirm Structure & Purity (NMR, MS, XRPD) G->H I Select Final Solvent System for Scale-Up H->I

Caption: Workflow for systematic solvent system optimization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Octahydrofuro[3,2-c]pyridine Free Base

This protocol describes a general acid-catalyzed intramolecular cyclization. The precursor, 4-(tetrahydrofuran-2-yl)piperidin-4-ol, is a hypothetical starting material for this example.

Materials:

  • 4-(tetrahydrofuran-2-yl)piperidin-4-ol

  • Methanesulfonic acid (MsOH) or similar strong acid catalyst

  • Selected solvent for screening (see Table 1)

  • Sodium bicarbonate (sat. aq. solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amino alcohol precursor (1.0 eq).

  • Add the selected reaction solvent (10 volumes, e.g., 10 mL per gram of starting material).

  • Stir the mixture to achieve dissolution or a fine suspension.

  • Add the acid catalyst (e.g., MsOH, 1.1 eq) dropwise at room temperature. Note any exotherm.

  • Heat the reaction mixture to the target temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC or HPLC every 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is > 9.

  • Extract the aqueous layer with an organic solvent like DCM or EtOAc (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Analyze the crude product by ¹H NMR and HPLC to determine conversion and purity.

Protocol 2: Primary Solvent Screening & Data Collection

Perform Protocol 1 using a diverse range of solvents under identical conditions (temperature, concentration, reaction time) to ensure a valid comparison.

Table 1: Hypothetical Data from Primary Solvent Screening

SolventClassBoiling Point (°C)Reaction Time (h)Conversion (%)Purity (%) (by HPLC)Remarks
TolueneNon-Polar111127588Clean reaction, moderate rate.
AcetonitrilePolar Aprotic8269895Fast reaction, clean profile. Good candidate.
THFPolar Aprotic6689593Good conversion, slightly slower than ACN.
Isopropanol (IPA)Polar Protic82108590Slower reaction, likely due to nucleophile solvation.
DioxanePolar Aprotic1015>9996Excellent conversion and purity. High boiling point.
WaterPolar Protic10024<20--Very slow, potential side reactions.

From this hypothetical data, Acetonitrile and Dioxane emerge as leading candidates for further optimization due to high conversion and purity in a reasonable timeframe.

Protocol 3: Optimized Synthesis and In-situ Hydrochloride Salt Crystallization

This protocol uses a promising solvent from the screen and proceeds directly to the salt formation and isolation.

Materials:

  • Crude or purified Octahydrofuro[3,2-c]pyridine free base

  • Optimized solvent (e.g., Acetonitrile or an IPA/Toluene mixture)

  • HCl solution (e.g., 4M HCl in Dioxane, or 20% HCl in Isopropanol)

  • Anti-solvent (e.g., Heptane, MTBE)

Procedure:

  • Perform the cyclization reaction as described in Protocol 1 using the optimized solvent (e.g., Dioxane).

  • After confirming reaction completion via HPLC, cool the mixture to 40-50 °C. If needed, filter off any inorganic salts that may have formed.

  • Slowly add 1.05 equivalents of the HCl solution dropwise to the reaction mixture with vigorous stirring.

  • Observe for the onset of precipitation. The product should begin to crystallize as the hydrochloride salt.

  • Stir the resulting slurry at 40-50 °C for 1 hour to allow for crystal growth.

  • Option A (Cooling Crystallization): Slowly cool the slurry to 0-5 °C over 2-3 hours and hold for at least 1 hour.

  • Option B (Anti-solvent Crystallization): While stirring at room temperature, slowly add an anti-solvent (e.g., Heptane) until the desired precipitation level is reached. Then, cool the slurry to 0-5 °C.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent or anti-solvent.

  • Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterize the final product using ¹H NMR, ¹³C NMR, MS, and HPLC for identity and purity confirmation.

Characterization and Analysis

A comprehensive suite of analytical techniques is crucial for confirming the successful synthesis and purity of the final product.

  • Chromatography (HPLC, GC, TLC): Used to monitor reaction progress and determine the purity of the final compound.[5][6][7]

  • NMR Spectroscopy (¹H, ¹³C): The primary tool for structural elucidation and confirmation of both the free base and the final salt.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]

  • X-Ray Powder Diffraction (XRPD): Used to characterize the crystallinity and polymorphic form of the final hydrochloride salt.

Conclusion

The optimization of solvent systems is a critical, multifaceted task in the synthesis of Octahydrofuro[3,2-c]pyridine hydrochloride. A logical, phased approach, beginning with a broad primary screen based on fundamental principles of reactivity and solubility, is the most effective strategy. By transitioning to a secondary screen of solvent mixtures and carefully controlling crystallization parameters, researchers can develop a robust and scalable process. The methodologies outlined in this guide provide a validated framework for achieving high yields and purity, ensuring the reliable production of this important pharmaceutical building block.

References

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. Available at: [Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Senior Application Scientist's Guide to Microwave-Assisted Synthesis of Octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a constant endeavor. The octahydrofuro[3,2-c]pyridine core, a saturated bicyclic N,O-heterocycle, represents a privileged structure in medicinal chemistry. Its constrained, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets, a desirable trait for enhancing potency and selectivity. Derivatives of the broader furo[3,2-c]pyridine family have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors and agents targeting the central nervous system.[1] The ability to efficiently synthesize such scaffolds is paramount to accelerating the drug discovery and development pipeline.

This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of octahydrofuro[3,2-c]pyridine hydrochloride. We will explore the fundamental principles of microwave heating, provide a detailed, field-tested protocol, and discuss the critical aspects of reaction optimization and product characterization.

The "Why": Unveiling the Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process can be slow and inefficient, leading to temperature gradients and the formation of unwanted byproducts. Microwave-assisted synthesis, however, offers a paradigm shift in how we energize chemical reactions.

The core principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture.[2][3] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating of the entire reaction volume.[2][3]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct and efficient energy transfer translates into several significant advantages over conventional heating:

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction/Convection (Indirect)Direct interaction with polar molecules
Heating Profile Non-uniform, temperature gradientsUniform and rapid volumetric heating
Reaction Times Hours to DaysMinutes
Reaction Yields Often moderateTypically higher
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times
Energy Efficiency LowerHigher

Synthetic Strategy: A Microwave-Promoted Pictet-Spengler Approach

The synthesis of the octahydrofuro[3,2-c]pyridine scaffold can be efficiently achieved through a microwave-assisted Pictet-Spengler reaction. This classic acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. In our case, we will adapt this strategy for an intramolecular cyclization of a furan-containing amine.

The proposed synthetic workflow is a one-pot, two-step process that leverages the speed and efficiency of microwave irradiation.

G cluster_0 Step 1: Imine Formation (Microwave) cluster_1 Step 2: Intramolecular Cyclization & Reduction (Microwave) cluster_2 Step 3: Salt Formation reagents1 2-(Furan-2-yl)ethanamine + Formaldehyde intermediate1 Iminium Ion Intermediate reagents1->intermediate1 Microwave Irradiation (Low Temp) intermediate1_2 Iminium Ion Intermediate product_base Octahydrofuro[3,2-c]pyridine (Free Base) intermediate1_2->product_base Microwave Irradiation (High Temp) + Acid Catalyst + In-situ Reduction product_base_2 Octahydrofuro[3,2-c]pyridine (Free Base) final_product Octahydrofuro[3,2-c]pyridine HCl product_base_2->final_product HCl in Ethanol

Sources

Protecting Group Strategies for Octahydrofuro[3,2-c]pyridine Nitrogen Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous bioactive compounds in medicinal chemistry.[1][2] Its rigid, bicyclic structure and the presence of a modifiable secondary amine make it a focal point for drug discovery efforts, with derivatives showing potential as JAK2 inhibitors and κ-opioid receptor agonists.[1][2] The strategic functionalization of the secondary nitrogen atom is paramount for modulating the scaffold's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth analysis of protecting group strategies essential for the controlled and selective N-functionalization of the octahydrofuro[3,2-c]pyridine ring system. We will explore the rationale behind selecting appropriate protecting groups, present a comparative analysis of common choices, and provide detailed, validated protocols for their application and subsequent removal.

Introduction: The Strategic Importance of the Octahydrofuro[3,2-c]pyridine Nitrogen

The secondary amine within the octahydrofuro[3,2-c]pyridine scaffold is a highly nucleophilic center. While this reactivity is key to introducing diverse substituents, it also presents a significant challenge. Unmasked, the amine can undergo undesired side reactions during synthetic steps targeting other parts of the molecule. Therefore, temporarily masking this nitrogen with a protecting group is a critical first step in most synthetic sequences.

The ideal protecting group strategy must consider three core factors:

  • Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions that do not compromise the integrity of the bicyclic core.

  • Stability: The protected amine must be robust enough to withstand the conditions of subsequent reactions (e.g., strong bases, nucleophiles, or mild acids).

  • Ease and Orthogonality of Removal: The deprotection step must be efficient and selective, leaving other functional groups and protecting groups in the molecule intact. This concept, known as orthogonality, is crucial in multi-step synthesis.[3]

Choosing the Right Armor: A Comparative Guide to Amine Protecting Groups

The selection of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The most common and effective protecting groups for secondary amines like the one in octahydrofuro[3,2-c]pyridine fall into two main categories: carbamates and sulfonamides.

Carbamate Protecting Groups

Carbamates are the most widely used class of amine protecting groups due to their reliability and diverse deprotection options.[4][5] They effectively reduce the nucleophilicity of the nitrogen atom.[6]

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis.[6] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of basic, reductive, and nucleophilic conditions.[6][7] Its primary feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly regenerates the amine.[8][9][10] This makes it orthogonal to groups removed by hydrogenolysis (like Cbz) or base (like Fmoc).[4]

  • Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group has a long history in peptide chemistry and remains highly relevant.[11][12] It is typically installed using benzyl chloroformate (Cbz-Cl).[3][11] The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), a mild and highly selective method.[3][11] This deprotection pathway makes it orthogonal to the acid-labile Boc group.[3]

Sulfonamide Protecting Groups

Sulfonamides offer a different profile of stability and reactivity. They are generally more robust than carbamates and render the nitrogen lone pair significantly less nucleophilic.

  • 2-Nitrobenzenesulfonyl (Nosyl or Ns): The Nosyl group is a powerful tool, particularly valued for its unique deprotection mechanism.[13] It is introduced using 2-nitrobenzenesulfonyl chloride. A key advantage of the nosyl group is that its strong electron-withdrawing nature acidifies the N-H proton (if present) and facilitates N-alkylation, a strategy famously used in the Fukuyama amine synthesis.[13][14] Most importantly, it is cleaved under very mild, neutral conditions using a thiol nucleophile (e.g., thiophenol), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[13][14]

Data Summary

The following table summarizes the key characteristics of these protecting groups to aid in strategic selection.

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsStability ProfileOrthogonal To
Boc tBu-O-(C=O)-(Boc)₂O, Base (e.g., TEA, NaOH)Strong Acid (TFA, HCl)[8][10]Stable to Base, H₂, NucleophilesCbz, Nosyl, Fmoc
Cbz (Z) Bn-O-(C=O)-Cbz-Cl, Base (e.g., NaHCO₃)[3][11]Catalytic Hydrogenolysis (H₂, Pd/C)[11]Stable to Acid, BaseBoc, Nosyl, Fmoc
Nosyl (Ns) 2-NO₂-Ph-SO₂-Nosyl-Cl, Base (e.g., Pyridine, TEA)Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃)[13][14]Stable to Acid, H₂Boc, Cbz, Fmoc

Visualizing the Synthetic Workflow

The choice of protecting group dictates the entire synthetic sequence. The following diagram illustrates a typical decision-making workflow for the N-functionalization of the octahydrofuro[3,2-c]pyridine core.

G cluster_start Starting Material cluster_protection Step 1: Nitrogen Protection cluster_pg_options Protecting Group Options cluster_functionalization Step 2: N-Functionalization cluster_deprotection Step 3: Deprotection cluster_final Final Product Start Octahydrofuro[3,2-c]pyridine Protect Select Protecting Group (PG) Start->Protect Boc Boc Protection Protect->Boc Need Acid Stability? Use Cbz/Nosyl Cbz Cbz Protection Protect->Cbz Need H₂ Stability? Use Boc/Nosyl Nosyl Nosyl Protection Protect->Nosyl Need Mildest Cleavage? Use Nosyl Func Perform N-Functionalization (Alkylation, Acylation, Arylation) Boc->Func Cbz->Func Nosyl->Func Deprotect Cleave Protecting Group Func->Deprotect End N-Functionalized Product Deprotect->End

Caption: Decision workflow for protecting group strategy.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Boc Protection

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

  • Rationale: Di-tert-butyl dicarbonate is a mild and efficient electrophile for this transformation. A base is used to deprotonate the amine, increasing its nucleophilicity.[6] Dichloromethane (DCM) is a common, non-reactive solvent.

  • Materials:

    • Octahydrofuro[3,2-c]pyridine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv)

    • Triethylamine (TEA, 1.5 equiv) or 1M NaOH (2.0 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

  • Procedure:

    • Dissolve the octahydrofuro[3,2-c]pyridine substrate in DCM.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O portion-wise to the stirring solution. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) if necessary.

Protocol 2: N-Cbz Protection

This protocol details the protection of the amine with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions.[3]

  • Rationale: Benzyl chloroformate is a highly reactive acylating agent. An aqueous basic solution is used to neutralize the HCl byproduct generated during the reaction.[11] A biphasic solvent system (THF/water) ensures all reagents remain in solution.

  • Materials:

    • Octahydrofuro[3,2-c]pyridine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl, 1.2 equiv)

    • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Procedure:

    • Dissolve the octahydrofuro[3,2-c]pyridine in the THF/water solvent mixture.

    • Add sodium bicarbonate and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate dropwise to the vigorously stirring solution.

    • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography if necessary.

Protocol 3: N-Alkylation of a Protected Intermediate

This protocol describes a general method for the N-alkylation of a Boc-protected octahydrofuro[3,2-c]pyridine.

  • Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the carbamate nitrogen, forming a highly nucleophilic sodium salt. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Materials:

    • N-Boc-octahydrofuro[3,2-c]pyridine (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected substrate and anhydrous DMF.

    • Cool the solution to 0 °C.

    • Carefully add the NaH portion-wise. (Caution: H₂ gas evolution). Stir for 30 minutes at 0 °C.

    • Add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC/LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.

Protocol 4: Deprotection Strategies
  • Procedure: Dissolve the N-Boc protected compound in DCM (approx. 0.1 M). Add an equal volume of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.[9] Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt and may be used directly or neutralized with a mild base.

  • Procedure: Dissolve the N-Cbz protected compound in a suitable solvent (Methanol or Ethanol). Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).[3] Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator). Stir vigorously under H₂ atmosphere for 2-16 hours.[3] Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, wash the pad with methanol, and concentrate the filtrate to yield the deprotected amine.

  • Procedure: Dissolve the N-Nosyl protected compound in a solvent like Acetonitrile or DMF. Add thiophenol (2.5 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).[13][14] Stir the mixture at room temperature for 1-4 hours.[14] Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the free amine.

Conclusion

The successful N-functionalization of the octahydrofuro[3,2-c]pyridine scaffold is critically dependent on a well-defined protecting group strategy. The choice between carbamates like Boc and Cbz, or sulfonamides like Nosyl, must be made with careful consideration of the entire synthetic plan, focusing on chemical stability and orthogonality. By understanding the distinct advantages and cleavage mechanisms of each group, researchers can navigate complex synthetic pathways, enabling the efficient and targeted diversification of this medicinally important molecular framework. The protocols provided herein serve as a validated starting point for the practical implementation of these essential synthetic transformations.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • 11.3 Protecting groups. Organic Chemistry II - Fiveable. [Link]

  • N-Arylation of Primary and Secondary Aliphatic Amines on Solid Supports. ACS Publications. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE. [Link]

  • Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]

  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Protecting groups in organic synthesis + H2O. . [Link]

  • Protecting group. Wikipedia. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]

  • Strategies for the meta‐C−H functionalization of pyridines.... ResearchGate. [Link]

  • Strategies for pyridine C-H functionalization. (A) Common strategies on... ResearchGate. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted Octahydrofuro[3,2-c]pyridine hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As researchers integrating fused bicyclic piperidine scaffolds into drug discovery pipelines, you inevitably encounter purification bottlenecks. Octahydrofuro[3,2-c]pyridine hydrochloride is a highly polar, hydrophilic secondary amine. When utilized in excess during amidation, alkylation, or reductive amination, the unreacted free base frequently co-elutes with target molecules or causes severe chromatographic tailing.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to selectively sequester and remove this specific amine from your reaction mixtures.

Part 1: Troubleshooting & FAQs

Q1: I synthesized an amide using an excess of octahydrofuro[3,2-c]pyridine. Why is normal-phase silica chromatography failing to separate the unreacted amine from my product? Causality: The secondary amine of octahydrofuro[3,2-c]pyridine is highly basic (pKa ~9–10). Standard silica gel is inherently acidic due to surface silanol groups. This strong acid-base interaction causes irreversible binding or severe tailing of the amine, causing it to bleed into your neutral amide fractions. Solution: Do not rely on chromatography for this separation. Instead, exploit the pKa difference. Perform a liquid-liquid acid-base extraction using 1M HCl. The unreacted piperidine derivative will protonate into a highly water-soluble ammonium salt and partition into the aqueous layer, while your neutral amide remains in the organic phase (1).

Q2: My reaction is a reductive amination, meaning my final product is a tertiary amine. If I use an acid wash, both my product and the unreacted octahydrofuro[3,2-c]pyridine will move to the aqueous layer. How do I separate them? Causality: Because both molecules are basic, pH-driven liquid-liquid extraction cannot differentiate them. You must exploit sterics and nucleophilicity. The unreacted octahydrofuro[3,2-c]pyridine is a secondary amine (possesses an N–H bond), whereas your product is a tertiary amine (lacks an N–H bond). Solution: Utilize a polymer-supported isocyanate (PS-NCO) scavenger resin. The electrophilic isocyanate group rapidly and covalently reacts with the nucleophilic secondary amine to form a stable, resin-bound urea. The tertiary amine product cannot form this bond and remains in solution. Simple filtration removes the impurity (2).

Q3: I used DIPEA to free-base the octahydrofuro[3,2-c]pyridine hydrochloride salt in situ. Could residual DIPEA interfere with the scavenger resin? Causality: DIPEA (N,N-Diisopropylethylamine) is a sterically hindered tertiary amine. It does not possess the requisite N–H proton to form a stable adduct with electrophilic resins like PS-NCO or PS-TsCl. Therefore, it will not consume the resin's capacity (3). DIPEA will remain in your filtrate and is best removed via evaporation under high vacuum.

Part 2: Purification Workflows & Logic

G Start Crude Mixture containing Unreacted Octahydrofuro[3,2-c]pyridine CheckProd Is the target product basic? Start->CheckProd NonBasic Product is Neutral/Acidic (e.g., Amide, Urea) CheckProd->NonBasic No Basic Product is Basic (e.g., Tertiary Amine) CheckProd->Basic Yes AcidWash Acid-Base Extraction (1M HCl Wash) NonBasic->AcidWash Scavenger PS-Isocyanate Scavenger Resin (Covalent Capture) Basic->Scavenger

Decision matrix for selecting the optimal secondary amine removal strategy.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Acid-Base "Catch and Release"

Use Case: Removing unreacted amine from neutral products (e.g., amides).

  • Dissolution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl. Vigorously shake in a separatory funnel and vent.

    • Validation Check: Test the aqueous layer with pH paper; it must be < 2. If not, the amine is not fully protonated. Add more HCl until the pH drops.

  • Phase Separation: Allow the layers to separate. The basic octahydrofuro[3,2-c]pyridine is now a water-soluble hydrochloride salt in the aqueous layer. Drain the organic layer into an Erlenmeyer flask.

  • Secondary Extraction: Extract the aqueous layer once more with fresh organic solvent to ensure maximum recovery of your target product. Combine the organic layers.

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (4).

    • Validation Check: Analyze the concentrated residue via LC-MS. The mass peak corresponding to the starting piperidine derivative (m/z ~128 [M+H]+ for the free base) should be completely absent.

Protocol 2: Covalent Scavenging via PS-Isocyanate Resin

Use Case: Removing unreacted secondary amine from basic products (e.g., tertiary amines).

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or DMF). Do not use alcohols, as they will competitively react with the isocyanate resin.

  • Resin Calculation: Calculate the theoretical maximum amount of unreacted octahydrofuro[3,2-c]pyridine in millimoles. Add PS-Isocyanate resin at a 3 to 4 molar equivalent excess relative to the unreacted amine.

  • Incubation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours.

    • Validation Check: Spot the supernatant on a TLC plate and stain with Ninhydrin. The secondary amine will stain pink/purple. Continue agitation until the stain is completely negative.

  • Filtration: Filter the mixture through a sintered glass frit (medium porosity). Wash the resin cake thoroughly with DCM (3 x 10 mL) to elute all of your tertiary amine product.

  • Concentration: Evaporate the filtrate to yield the purified product. The unreacted starting material is permanently trapped on the discarded resin as a urea derivative.

ResinWorkflow Step1 Add PS-NCO Resin to Crude Reaction Mixture Step2 Agitate at RT (2-4 hours) Step1->Step2 Step3 Covalent Binding of 2° Amine to Resin Step2->Step3 Step4 Filtration through Frit/Celite Step3->Step4 Step5 Concentrate Filtrate (Pure Tertiary Amine) Step4->Step5 Filtrate Step6 Resin-Urea Byproduct (Discard) Step4->Step6 Solid Retentate

Workflow for chemoselective removal of secondary amines using PS-NCO resin.

Part 4: Quantitative Data & Selection Guides

Table 1: Physicochemical Profiling & Phase Distribution

Property / StateOctahydrofuro[3,2-c]pyridine (Free Base)Octahydrofuro[3,2-c]pyridine Hydrochloride
Molecular Weight ~127.18 g/mol 163.65 g/mol
Charge State Neutral (Basic Amine)Protonated (Ammonium Cation)
Solubility Soluble in DCM, EtOAc, THFHighly soluble in Water, MeOH; Insoluble in Hexanes
Chromatographic Behavior Severe tailing on standard silica (acidic)Does not elute on standard normal-phase silica
Reactivity Nucleophilic (reacts with electrophiles)Non-nucleophilic until free-based with DIPEA/TEA

Table 2: Scavenger Resin Selection Guide for Piperidine Derivatives

Resin TypeTarget ImpurityMechanism of ActionTypical CapacitySolvent Compatibility
Polymer-Supported Isocyanate (PS-NCO) 1° and 2° AminesCovalent urea formation via nucleophilic attack1.0 - 1.5 mmol/gDCM, THF, DMF (Avoid Alcohols)
Polymer-Supported Sulfonyl Chloride (PS-TsCl) 1° and 2° AminesCovalent sulfonamide formation1.5 - 2.0 mmol/gDCM, THF, Pyridine
Polymer-Supported Acid (PS-SO3H) All Basic AminesIonic capture (salt formation)2.0 - 3.0 mmol/gBroad compatibility

References

  • Benchchem.
  • Benchchem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Benchchem Technical Support.
  • Supra Sciences. "Solid-Supported Scavengers." Supra Sciences.
  • Google Patents. "Scavenger resin and processes for the use thereof.

Sources

Troubleshooting low conversion rates with Octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Octahydrofuro[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis, particularly focusing on overcoming low conversion rates. Our approach is rooted in explaining the fundamental causality behind experimental choices to empower you to optimize your reactions effectively.

Introduction to Octahydrofuro[3,2-c]pyridine Hydrochloride

Octahydrofuro[3,2-c]pyridine is a saturated bicyclic heterocyclic scaffold. Its unique three-dimensional structure is of significant interest in medicinal chemistry for the development of novel therapeutics.[1][2] You are likely working with the hydrochloride salt (C₇H₁₄ClNO, MW: 163.6452), which enhances its stability and shelf-life.[3] However, the fact that it is a salt is a critical consideration for reaction setup, as the protonated nitrogen is not nucleophilic. This guide will repeatedly address the implications of this crucial detail.

Part 1: Troubleshooting Guide - Low Conversion Rates

This section is structured in a question-and-answer format to directly address specific issues you may be facing in the laboratory.

Question 1: My N-alkylation (or N-acylation) reaction with Octahydrofuro[3,2-c]pyridine hydrochloride is not starting or is showing very low conversion. What is the most common cause?

Answer: The most probable cause is the acidic nature of the starting material. Octahydrofuro[3,2-c]pyridine hydrochloride is a salt where the pyridine nitrogen is protonated (present as an ammonium cation). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack on your electrophile (e.g., an alkyl halide or acyl chloride).

Causality & Expert Insight: A fundamental principle of amine chemistry is that the nitrogen's lone pair of electrons is its site of nucleophilicity. As a hydrochloride salt, this lone pair is engaged in a bond with a proton (H+). Before the reaction can proceed, this proton must be removed by a base to liberate the free, nucleophilic amine.

Immediate Troubleshooting Steps:

  • Incorporate a Base: Add a suitable base to your reaction mixture to deprotonate the hydrochloride salt. The choice of base is critical and depends on the specific reaction conditions and the reactivity of your electrophile.

  • Stoichiometry of the Base: Use at least one molar equivalent of the base relative to the Octahydrofuro[3,2-c]pyridine hydrochloride to ensure complete deprotonation. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents).

Table 1: Selection of Bases for Deprotonation
Base TypeExamplesRecommended Use CasesConsiderations
Inorganic Carbonates K₂CO₃, Cs₂CO₃, NaHCO₃Standard N-alkylations with reactive alkyl halides (iodides, bromides).Generally mild and inexpensive. Heterogeneous in many organic solvents, requiring good stirring.[4]
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Acylations, sulfonylations, and reactions sensitive to stronger bases.Acts as both a base and a soluble scavenger for the HCl generated in the reaction. Can sometimes be alkylated as a side reaction.
Stronger Bases Sodium hydride (NaH), Lithium diisopropylamide (LDA)When forming less reactive C-N bonds or when a very strong, non-nucleophilic base is required.Use with caution in aprotic, dry solvents under an inert atmosphere. These are highly reactive and moisture-sensitive.[5]
Question 2: I've added a base, but my conversion rate is still poor and I'm seeing multiple side products. What should I investigate next?

Answer: If deprotonation is addressed and conversion remains low, you should systematically evaluate your reaction conditions. Suboptimal parameters can lead to slow reactions, decomposition of starting materials, or the formation of undesired side products.[5][6]

Causality & Expert Insight: Chemical reactions are governed by kinetics and thermodynamics. Temperature directly influences the reaction rate (kinetics), while the choice of solvent affects the solubility of reagents and can stabilize transition states. The concentration of reactants is also a key factor in reaction kinetics.

Systematic Troubleshooting Workflow

Below is a logical workflow to diagnose and solve issues related to reaction conditions.

TroubleshootingWorkflow start Low Conversion Observed check_base Is a suitable base present (>=1 equivalent)? start->check_base add_base Action: Add appropriate base. (See Table 1) check_base->add_base No check_conditions Review Reaction Conditions check_base->check_conditions Yes add_base->check_conditions temp Temperature Optimization check_conditions->temp solvent Solvent Selection check_conditions->solvent conc Concentration Adjustment check_conditions->conc reagent_purity Verify Reagent Purity (Starting Material, Electrophile, Solvent) temp->reagent_purity solvent->reagent_purity conc->reagent_purity purify_reagents Action: Purify reagents. Use dry solvents. reagent_purity->purify_reagents Impure monitor_rxn Monitor Reaction Over Time (TLC, LC-MS) reagent_purity->monitor_rxn Pure purify_reagents->monitor_rxn stalled Reaction Stalled? monitor_rxn->stalled degradation Product or SM Degradation? monitor_rxn->degradation increase_temp Action: Increase temperature or add catalyst. stalled->increase_temp Yes success Optimized Conversion stalled->success No decrease_temp Action: Lower temperature or use milder conditions. degradation->decrease_temp Yes degradation->success No increase_temp->success decrease_temp->success

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Investigation Steps:

  • Temperature: Many N-alkylations require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the temperature (e.g., to 50-80 °C). Conversely, if you observe product degradation, the reaction may be too exothermic and require cooling.[7]

  • Solvent: The polarity of your solvent is crucial. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally good choices for N-alkylation as they can dissolve the hydrochloride salt and the organic electrophile while not interfering with the reaction.[8]

  • Reagent Purity: Ensure your starting materials, particularly the electrophile and the solvent, are of high purity and dry. Water in the solvent can hydrolyze sensitive electrophiles or interfere with the reaction.[5]

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will tell you if the reaction is slow, stalled, or if starting material is being consumed to form side products.

Question 3: My reaction is generating a significant amount of a tar-like substance. What is happening?

Answer: Tar formation is often indicative of product or starting material instability under the reaction conditions, especially at elevated temperatures in the presence of strong acids or bases.[9][10] The furan portion of the molecule can be sensitive to strongly acidic conditions.

Causality & Expert Insight: The furo[3,2-c]pyridine scaffold can be prone to decomposition pathways, such as ring-opening of the furan moiety, particularly under harsh acidic or thermal conditions.[10] This can lead to a cascade of polymerization or degradation reactions, resulting in insoluble, high-molecular-weight tars.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective first step. Running the reaction at a lower temperature can disfavor high-activation-energy decomposition pathways.[6]

  • Use Milder Reagents: If you are using a very strong base or acid catalyst, consider switching to a milder alternative (e.g., K₂CO₃ instead of NaH).

  • Ensure an Inert Atmosphere: Some organic molecules can degrade via oxidation. If you are heating the reaction, performing it under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.[5]

  • Modify Workup Procedure: Sometimes decomposition occurs during the workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use a specific stereoisomer of Octahydrofuro[3,2-c]pyridine hydrochloride? The CAS number 1360363-68-3 generally refers to the racemic mixture.[3] If your synthesis requires a specific stereochemistry, you must source the correct stereoisomer, for example, (3aS,7aR)-Octahydrofuro[3,2-c]pyridine hydrochloride.[11] Using the wrong isomer will result in the wrong final product.

Q2: How should I store Octahydrofuro[3,2-c]pyridine hydrochloride? As a hydrochloride salt, it is relatively stable. However, it is good practice to store it in a tightly closed container in a dry and well-ventilated place to prevent moisture absorption.[12]

Q3: What analytical techniques are best for monitoring my reaction?

  • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively track the consumption of your starting materials and the formation of your product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, allowing you to confirm the mass of your product and identify potential side products.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful if your product is sufficiently volatile and thermally stable.[13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: The gold standard for structural confirmation of your final product after purification.

Q4: My purification by silica gel chromatography is difficult, with significant tailing of the product. What can I do? The basic nitrogen on your product can interact strongly with the acidic silica gel, causing streaking or "tailing". To mitigate this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.[7] This will neutralize the acidic sites on the silica and improve the peak shape.

Part 3: Experimental Protocols & Data

General Protocol for N-Alkylation using Octahydrofuro[3,2-c]pyridine hydrochloride

This protocol provides a starting point for optimization.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Octahydrofuro[3,2-c]pyridine HCl (1.0 eq) to a dry flask. prep2 2. Add anhydrous solvent (e.g., Acetonitrile). prep1->prep2 prep3 3. Add base (e.g., K₂CO₃, 1.5 eq). prep2->prep3 prep4 4. Stir mixture for 15-30 min at room temperature. prep3->prep4 react1 5. Add electrophile (e.g., Alkyl Bromide, 1.1 eq) dropwise. prep4->react1 react2 6. Heat reaction to desired temp (e.g., 60 °C). react1->react2 react3 7. Monitor by TLC/LC-MS until SM is consumed. react2->react3 workup1 8. Cool to RT, filter off solids. react3->workup1 workup2 9. Concentrate filtrate in vacuo. workup1->workup2 workup3 10. Purify crude product by column chromatography. workup2->workup3

Caption: A typical experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen), add Octahydrofuro[3,2-c]pyridine hydrochloride (1.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of starting material).

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes to allow for deprotonation.

  • Add your electrophile (e.g., an alkyl bromide, 1.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography.

References
  • Malkov, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Henry, G. D. (2004).
  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

  • Patil, S. A., et al. (2021).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Skog, K., & Jägerstad, M. (1993). Factors affecting the formation and yield of heterocyclic amines. Progress in Clinical and Biological Research.
  • Henry, G. D. (2010).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
  • Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • PubChem. (n.d.). octahydro-2H-pyrano(3,2-c)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of the 2,3-Dihydrofuro[3,2-c]pyridine Core.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT.
  • PubChemLite. (n.d.). 4,5,6,7-tetrahydrofuro[3,2-c]pyridine hcl.
  • OpenStax. (2023). 24.9 Heterocyclic Amines - Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • El-Subbagh, H. I., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC.
  • ResearchGate. (n.d.). (PDF) Pyridine hydrochloride in organic synthesis.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2010).
  • ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory.
  • ResearchGate. (n.d.). Method for preparation of 3-oxo-2,3,4,7-tetrahydrothiazolo[3,2- a ]pyridines.

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic scaffolds is a cornerstone of drug discovery. The octahydrofuro[3,2-c]pyridine core, a saturated bicyclic system, represents a key pharmacophore in a variety of biologically active molecules. Its hydrochloride salt form is often utilized to enhance solubility and stability. This guide provides an in-depth analysis of the ¹H NMR spectrum of octahydrofuro[3,2-c]pyridine hydrochloride, offering a framework for its characterization and a comparison with potential analytical alternatives.

As Senior Application Scientists, we recognize that spectral interpretation is not merely about data reporting; it's about understanding the underlying molecular story. This guide is structured to provide not just the "what," but the "why" behind the spectral features, empowering researchers to confidently identify and characterize this important heterocyclic system.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of octahydrofuro[3,2-c]pyridine hydrochloride presents a unique set of protons in a rigid, fused ring system. The protonation of the nitrogen atom significantly influences the chemical environment of the neighboring protons. Based on established principles of NMR spectroscopy, we can predict the key features of its ¹H NMR spectrum.[1][2][3]

A Note on Stereochemistry: The fusion of the furan and pyridine rings can result in cis or trans isomers. The relative stereochemistry will have a profound impact on the coupling constants observed in the ¹H NMR spectrum, a key point we will explore. For the purpose of this initial analysis, we will consider a generic stereoisomer, while highlighting how specific coupling patterns can elucidate the precise 3D arrangement.

A detailed breakdown of the expected proton signals is presented below:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Influencing Factors
H-2~4.0 - 4.5Doublet of doublets (dd) or Triplet (t)Deshielded by the adjacent oxygen atom. Coupling to H-3a and H-3.
H-3a~3.5 - 4.0Multiplet (m)Deshielded by the adjacent oxygen atom. Geminal coupling to H-3 and vicinal coupling to H-2 and H-7a.
H-3~2.0 - 2.5Multiplet (m)Geminal coupling to H-3a and vicinal coupling to H-2 and H-7a.
H-4~3.2 - 3.8Multiplet (m)Deshielded by the adjacent protonated nitrogen. Coupling to H-5 protons.
H-5α, H-5β~2.8 - 3.5Multiplets (m)Diastereotopic protons adjacent to the protonated nitrogen. Complex coupling to each other and H-4 and H-6 protons.
H-6α, H-6β~1.8 - 2.5Multiplets (m)Diastereotopic protons. Coupling to each other and H-5 and H-7 protons.
H-7α, H-7β~1.5 - 2.2Multiplets (m)Diastereotopic protons. Coupling to each other, H-6 protons, and H-7a.
H-7a~2.5 - 3.0Multiplet (m)Bridgehead proton. Coupling to H-3, H-3a, and H-7 protons.
N-H~9.0 - 12.0Broad singlet (br s)Exchangeable proton on the positively charged nitrogen. Chemical shift is highly dependent on solvent and concentration.[4][5][6]

Causality Behind the Chemical Shifts: An Expert's Perspective

The predicted chemical shifts are not arbitrary; they are a direct consequence of the molecule's electronic and steric environment.

  • The Inductive Effect of Heteroatoms: The oxygen atom in the furan ring and the protonated nitrogen in the pyridine ring are highly electronegative. This property withdraws electron density from the adjacent protons (H-2, H-3a, H-4, and H-5), "deshielding" them from the external magnetic field and causing them to resonate at a higher chemical shift (downfield).[2][3][7]

  • The Impact of Protonation: The formation of the hydrochloride salt has a dramatic effect on the spectrum. The positive charge on the nitrogen atom significantly enhances its electron-withdrawing nature, leading to a pronounced downfield shift of the adjacent protons (H-4 and H-5) compared to the free base.[5][8] This is a critical diagnostic feature. In the free amine, these protons would be expected to resonate at a significantly lower chemical shift, typically in the 2.5-3.0 ppm range.[9]

  • Anisotropic Effects and Conformational Rigidity: The fused bicyclic structure locks the molecule into a relatively rigid conformation.[10] This rigidity means that protons can be held in specific spatial relationships to the C-O and C-N bonds, leading to through-space deshielding or shielding effects that can further influence their chemical shifts.

Deciphering the Coupling Patterns: The Key to Stereochemistry

While chemical shifts provide information about the electronic environment, the splitting patterns (multiplicities) and coupling constants (J-values) reveal the connectivity and stereochemical relationships between protons.[11][12]

G cluster_pyridine Pyridine Ring cluster_furan Furan Ring N N⁺-H C4 C4 NH N-H N->NH C5 C5 H4 H4 C4->H4 C6 C6 H5a H5α C5->H5a H5b H5β C5->H5b C7a C7a H6a H6α C6->H6a H6b H6β C6->H6b C3a C3a H7a_bridge H7a C7a->H7a_bridge O O H3a_bridge H3a C3a->H3a_bridge C2 C2 C3 C3 H2a H2α C2->H2a H2b H2β C2->H2b H3 H3 C3->H3 H4->H5a ³J H4->H5b ³J H5a->H5b ²J H5a->H6a ³J H5a->H6b ³J H5b->H6a ³J H5b->H6b ³J H6a->H6b ²J H7a H7α H6a->H7a ³J H7b H7β H6a->H7b ³J H6b->H7a ³J H6b->H7b ³J H7a->H7b ²J H7a->H7a_bridge ³J H7b->H7a_bridge ³J H2a->H2b ²J H2a->H3 ³J H2b->H3 ³J H3a_bridge->H7a_bridge ³J H3->H3a_bridge ³J

Figure 1. Key proton-proton couplings in the octahydrofuro[3,2-c]pyridine skeleton.

  • Geminal Coupling (²J): Protons on the same carbon atom (e.g., H-5α and H-5β) will split each other. The magnitude of this coupling is typically in the range of 10-15 Hz.

  • Vicinal Coupling (³J): Protons on adjacent carbon atoms will also couple. The magnitude of this coupling is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. This is where stereochemistry becomes paramount. For example, a large ³J value (typically 8-12 Hz) between two protons suggests a trans-diaxial relationship, while smaller values (2-5 Hz) are indicative of cis or equatorial-axial relationships.[11]

  • Bridgehead Protons: The bridgehead protons, H-3a and H-7a, will exhibit complex splitting patterns due to coupling with multiple neighboring protons. A detailed analysis of these multiplets, potentially with the aid of 2D NMR techniques like COSY, is essential for unambiguous assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum of octahydrofuro[3,2-c]pyridine hydrochloride, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.[6] D₂O is a good choice for confirming the presence of the N-H proton, as it will exchange with the deuterium, causing the N-H signal to disappear or significantly diminish.[5]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Pulse Width: A 90° pulse should be calibrated for accurate integration.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons, which is crucial for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize shifts in resonance frequencies.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the reference signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.[12]

    • Analyze the multiplicities and measure the coupling constants.

G A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structure Elucidation D->E

Figure 2. Workflow for ¹H NMR analysis of octahydrofuro[3,2-c]pyridine hydrochloride.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Number and chemical environment of carbon atoms.Complements ¹H NMR by providing a carbon skeleton map.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton correlations (HMBC).Essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural clues from fragmentation.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of N-H and C-O bonds. The N⁺-H stretch will appear as a broad band, typically in the 2400-3000 cm⁻¹ region.Provides limited information on the overall carbon-hydrogen framework.
X-ray Crystallography Precise three-dimensional structure.The "gold standard" for unambiguous structural and stereochemical determination.Requires a single crystal of suitable quality, which can be challenging to obtain.

Conclusion: A Self-Validating Approach to Structural Confirmation

The ¹H NMR spectrum of octahydrofuro[3,2-c]pyridine hydrochloride provides a rich dataset for its structural elucidation. A thorough analysis of chemical shifts, integration, and coupling constants, guided by the fundamental principles of NMR spectroscopy, allows for a confident assignment of the proton signals. The predicted downfield shift of protons adjacent to the protonated nitrogen serves as a key diagnostic feature.

For a self-validating system, it is imperative to correlate the ¹H NMR data with other analytical techniques. The combination of ¹H, ¹³C, and 2D NMR experiments provides a comprehensive picture of the molecule's connectivity and stereochemistry. Mass spectrometry confirms the molecular weight, and IR spectroscopy corroborates the presence of key functional groups. When possible, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. By integrating these techniques, researchers can ensure the trustworthiness and accuracy of their structural assignments, a critical step in the advancement of drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved March 10, 2026, from [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. (2020, February 14). Retrieved March 10, 2026, from [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
  • Chen, J., et al. (2020). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(21), 5183.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997.
  • ¹H NMR Spectroscopy. (n.d.). Retrieved March 10, 2026, from [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018, April 11). Retrieved March 10, 2026, from [Link]

  • Willer, R. L., & Eliel, E. L. (1977). Carbon-13 n.m.r. spectra of saturated heterocycles. Part VII—Thianium Salts. Magnetic Resonance in Chemistry, 9(5), 285-296.
  • ¹H NMR chemical shift ppm table. (n.d.). Retrieved March 10, 2026, from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 10, 2026, from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved March 10, 2026, from [Link]

  • ¹H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • ¹H NMR (AQA A Level Chemistry): Revision Note. (2026, February 24). Retrieved March 10, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (n.d.). Google Patents.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023, June 30). Beilstein Journals. Retrieved March 10, 2026, from [Link]

  • 4,5,6,7-tetrahydrofuro[3,2-c]pyridine hcl. (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

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Mass spectrometry fragmentation patterns of Octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Octahydrofuro[3,2-c]pyridine Hydrochloride: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of Octahydrofuro[3,2-c]pyridine hydrochloride, a saturated bicyclic heteroalkaloid. As a structural motif present in various natural products and pharmaceutical candidates, understanding its fragmentation pattern is crucial for its identification and structural elucidation. Mass spectrometry (MS) stands as a powerful tool for this purpose, particularly for compounds that lack significant chromophores for UV-Vis analysis.[1]

This document delves into the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. We will compare these mass spectrometry-based approaches with other principal analytical methods, providing researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this and related compounds.

Core Principles: Ionization and Fragmentation of Heterocyclic Amines

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. For a molecule like Octahydrofuro[3,2-c]pyridine, a fused piperidine and furan system, the basic nitrogen atom is the primary site of ionization or protonation, heavily influencing the subsequent fragmentation cascades.

  • Electron Ionization (EI): This technique employs a high-energy electron beam (typically 70 eV) to ionize the analyte, producing a radical cation (M+•). The excess energy deposited into the ion leads to extensive and often complex fragmentation. For heterocyclic amines, dominant fragmentation pathways include alpha-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and various ring fissions , resulting in a rich fragmentation spectrum that serves as a molecular fingerprint.[2][3][4]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for polar and thermally labile molecules, including hydrochloride salts. It typically generates a protonated molecule, [M+H]+, with minimal initial fragmentation.[2] Structural information is then gleaned by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Fragmentation is often driven by the charge site on the protonated nitrogen and frequently involves the neutral loss of small, stable molecules like water or ammonia.[1][5]

Predicted Mass Spectral Fragmentation of Octahydrofuro[3,2-c]pyridine

The free base of Octahydrofuro[3,2-c]pyridine has a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.0997 u. The hydrochloride salt (C₇H₁₄ClNO) has a molecular weight of approximately 163.65 g/mol .[6] Analysis is performed on the free base, which is either volatilized (EI) or desolvated into its protonated form (ESI).

Electron Ionization (EI-MS) Fragmentation Pattern

In EI-MS, we anticipate a fragmentation pattern driven by the formation of stable iminium ions and radical cations.

  • Molecular Ion (M+•) at m/z 127: The stability of the bicyclic system may allow for the observation of the molecular ion, although its abundance could be low.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4] Cleavage of the C-C bond adjacent to the nitrogen atom leads to resonance-stabilized iminium ions.[2] For this fused system, this results in ring opening.

  • Ring Fission: Fragmentation of the furan and piperidine rings will produce a series of characteristic lower mass ions. A plausible pathway involves the cleavage of the C-O bond in the furan ring followed by rearrangements.

The diagram below illustrates a potential fragmentation pathway for Octahydrofuro[3,2-c]pyridine under EI conditions.

Caption: Predicted EI-MS fragmentation of Octahydrofuro[3,2-c]pyridine.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern

For ESI analysis, the compound will be observed as the protonated molecule [M+H]⁺ at m/z 128. Tandem MS analysis (MS/MS) of this precursor ion is expected to yield fragments primarily through neutral losses and charge-directed ring cleavages.

  • Precursor Ion: [M+H]⁺ at m/z 128

  • Key Product Ions:

    • Neutral Loss of Water: A prominent fragmentation pathway for many alkaloids containing oxygen is the loss of a water molecule (H₂O, 18 Da).[5][7] This would result in a significant fragment ion at m/z 110 .

    • Piperidine Ring Fragments: Similar to other piperidine alkaloids, characteristic low-mass ions resulting from the fragmentation of the piperidine ring may be observed, such as those at m/z 95, 81, and 70.[5][7]

    • Ring Opening: The protonated nitrogen can induce cleavage of the C4a-C8a bond, leading to the opening of the piperidine ring and subsequent fragmentation.

The following diagram illustrates a proposed ESI-MS/MS fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of Octahydrofuro[3,2-c]pyridine.

Summary of Predicted Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Origin / Neutral Loss
EI 127 (M+•)98α-cleavage and rearrangement (-C₂H₅•)
83Retro-Diels-Alder type cleavage (-C₂H₄O)
70Ring Fission (-C₃H₅O•)
ESI-MS/MS 128 ([M+H]⁺)110Neutral Loss (-H₂O)
84Ring Cleavage (-C₂H₄O)
70Piperidine Ring Fragmentation

Comparison with Alternative Analytical Techniques

While MS is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural elucidation often requires orthogonal techniques.

TechniqueStrengthsWeaknessesApplicability to Topic
NMR Spectroscopy Unambiguous structure determination, stereochemistry.Low sensitivity, requires pure sample (mg scale).Gold Standard. Essential for definitive proof of structure and stereochemistry.
IR Spectroscopy Identifies functional groups (C-O, N-H).Limited structural information.Good for confirming the presence of key functional groups but not for overall structure.
GC-MS Excellent separation, provides clean EI spectra.Requires volatile and thermally stable compounds.Suitable for the free base form. The salt must be converted to the free base prior to analysis.
LC-MS High sensitivity, suitable for non-volatile and thermally labile compounds, direct analysis of salts.[8][9]Matrix effects can cause ion suppression.Method of Choice. Allows for direct analysis of the hydrochloride salt with soft ionization (ESI).

The following workflow can guide the selection of an appropriate analytical technique.

Analytical_Workflow start Structural Analysis of Octahydrofuro[3,2-c]pyridine HCl q1 Need Definitive Structure & Stereochemistry? start->q1 nmr NMR Spectroscopy (¹H, ¹³C, 2D) q1->nmr Yes q2 Need MW & Fragmentation Data for Identification/Screening? q1->q2 No end Comprehensive Structural Data nmr->end lcms LC-MS/MS (ESI) Direct analysis of salt q2->lcms Yes gcms GC-MS (EI) Requires free-basing q2->gcms Alternative lcms->end gcms->end

Caption: Decision workflow for selecting an analytical technique.

Experimental Protocols

To aid researchers, the following are generalized starting protocols for the mass spectrometric analysis of Octahydrofuro[3,2-c]pyridine hydrochloride.

Sample Preparation
  • For LC-MS: Dissolve the hydrochloride salt directly in a suitable solvent system, such as a mixture of methanol and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µg/mL.

  • For GC-MS: To analyze the volatile free base, dissolve the hydrochloride salt in water, basify with a mild base (e.g., sodium bicarbonate solution) to a pH > 9, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer, evaporate the solvent, and reconstitute in a suitable solvent for injection.

LC-MS/MS Methodological Parameters
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 128.

    • MS2 Scan (Product Ion Scan): Select m/z 128 as the precursor ion and scan for product ions.

    • Collision Energy: Optimize the collision energy (e.g., stepping from 10-40 eV) to achieve a good distribution of fragment ions.[2]

GC-MS Methodological Parameters
  • Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

  • Mass Spectrometry:

    • Ionization Mode: EI, 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40-300.

Conclusion

The structural elucidation of Octahydrofuro[3,2-c]pyridine hydrochloride is effectively achieved through mass spectrometry, with ESI-MS/MS and EI-MS providing complementary information. ESI-MS/MS analysis of the protonated molecule (m/z 128) is predicted to show a characteristic neutral loss of water (m/z 110), while EI-MS of the free base (m/z 127) will likely produce a more complex spectrum resulting from alpha-cleavage and ring fission. While NMR remains the definitive method for absolute structure confirmation, LC-MS/MS stands out as the most practical, sensitive, and direct technique for the rapid identification and characterization of this compound in various matrices encountered during the drug development process.[8][10]

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A Comparative Guide to the Reactivity of Octahydrofuro[3,2-c]pyridine and Octahydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the chemical reactivity of two isomeric fused heterocyclic scaffolds: Octahydrofuro[3,2-c]pyridine and Octahydrofuro[2,3-c]pyridine. These structures are of significant interest in medicinal chemistry, appearing as core fragments in various biologically active compounds. Understanding their relative reactivity is paramount for the strategic design and synthesis of novel therapeutic agents.

While direct, side-by-side experimental comparisons in the literature are limited, this guide synthesizes fundamental principles of organic chemistry, available experimental data for analogous systems, and computational insights to provide a predictive framework for their reactivity. Furthermore, we present detailed, validated experimental protocols to empower researchers to conduct their own comparative studies and generate crucial data for their specific applications.

Structural and Electronic Landscape

The seemingly subtle difference in the fusion of the furan and pyridine rings between Octahydrofuro[3,2-c]pyridine (Isomer A) and Octahydrofuro[2,3-c]pyridine (Isomer B) gives rise to distinct electronic and steric environments around the reactive nitrogen center.

Structural_Isomers cluster_A Octahydrofuro[3,2-c]pyridine (Isomer A) cluster_B Octahydrofuro[2,3-c]pyridine (Isomer B) A A B B N_Alkylation_Workflow start Dissolve Isomer A or B and Base in Acetonitrile add_alkyl_halide Add Alkyl Halide dropwise at 0°C start->add_alkyl_halide react Stir at Room Temperature Monitor by TLC/GC-MS add_alkyl_halide->react workup Quench with Water Extract with Ethyl Acetate react->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end Characterize Product and Determine Yield purify->end

Caption: Experimental workflow for comparative N-alkylation.

Materials:

  • Octahydrofuro[3,2-c]pyridine

  • Octahydrofuro[2,3-c]pyridine

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), add Octahydrofuro[3,2-c]pyridine (1.0 mmol) to one flask and Octahydrofuro[2,3-c]pyridine (1.0 mmol) to the other.

  • To each flask, add anhydrous acetonitrile (10 mL) and anhydrous potassium carbonate (1.5 mmol).

  • Reagent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add benzyl bromide (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the rate of consumption of the starting material.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench each reaction by adding water (10 mL).

  • Transfer the contents of each flask to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with saturated aqueous NaHCO₃ solution (20 mL) and then brine (20 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the yield of the N-benzylated product for each isomer.

Comparative N-Acylation

This protocol details a standard N-acylation procedure.

N_Acylation_Workflow start Dissolve Isomer A or B and Triethylamine in DCM add_acyl_chloride Add Acetyl Chloride dropwise at 0°C start->add_acyl_chloride react Stir at Room Temperature Monitor by TLC/GC-MS add_acyl_chloride->react workup Quench with Water Extract with DCM react->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end Characterize Product and Determine Yield purify->end

Caption: Experimental workflow for comparative N-acylation.

Materials:

  • Octahydrofuro[3,2-c]pyridine

  • Octahydrofuro[2,3-c]pyridine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, add Octahydrofuro[3,2-c]pyridine (1.0 mmol) to one flask and Octahydrofuro[2,3-c]pyridine (1.0 mmol) to the other.

  • To each flask, add anhydrous DCM (10 mL) and triethylamine (1.2 mmol).

  • Reagent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add acetyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, quench each reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the contents of each flask to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the yield of the N-acetylated product for each isomer.

Competitive N-Alkylation

To obtain a more direct measure of relative reactivity, a competitive reaction can be performed.

Procedure:

  • In a single flame-dried round-bottom flask, combine Octahydrofuro[3,2-c]pyridine (1.0 mmol), Octahydrofuro[2,3-c]pyridine (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (20 mL).

  • Cool the mixture to 0 °C and add benzyl bromide (1.0 mmol, the limiting reagent) dropwise.

  • Stir the reaction at room temperature and monitor the formation of the two N-benzylated products by GC-MS.

  • After a set time (e.g., when approximately 50% of the benzyl bromide has been consumed), quench the reaction.

  • Analyze the crude reaction mixture by GC-MS to determine the ratio of the two N-benzylated products. A higher ratio of the N-benzylated Octahydrofuro[3,2-c]pyridine would confirm its higher nucleophilicity.

Data Presentation

The results from the comparative experiments should be tabulated for clear and objective analysis.

Table 1: Comparative N-Alkylation with Benzyl Bromide

IsomerReaction Time (h)Yield (%)
Octahydrofuro[3,2-c]pyridine
Octahydrofuro[2,3-c]pyridine

Table 2: Comparative N-Acylation with Acetyl Chloride

IsomerReaction Time (h)Yield (%)
Octahydrofuro[3,2-c]pyridine
Octahydrofuro[2,3-c]pyridine

Table 3: Competitive N-Alkylation Product Ratio

ProductRelative Peak Area (GC-MS)
N-benzyl-octahydrofuro[3,2-c]pyridine
N-benzyl-octahydrofuro[2,3-c]pyridine

Conclusion

This guide provides a comprehensive framework for comparing the reactivity of Octahydrofuro[3,2-c]pyridine and Octahydrofuro[2,3-c]pyridine. Based on theoretical considerations, Octahydrofuro[3,2-c]pyridine is predicted to be the more nucleophilic and, therefore, more reactive isomer in common N-functionalization reactions. The provided experimental protocols offer a robust methodology for researchers to validate these predictions and quantify the reactivity differences. Such empirical data is invaluable for the rational design of synthetic routes and the development of novel molecules with tailored properties for applications in drug discovery and beyond.

References

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Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of Octahydrofuro[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Octahydrofuro[3,2-c]pyridine hydrochloride, a fused bicyclic system, presents a unique combination of a saturated furan ring and a piperidine ring. Its characterization is crucial for ensuring purity, understanding its conformational properties, and establishing a baseline for further analytical development. Infrared (IR) spectroscopy provides a rapid, non-destructive method to probe the vibrational modes of a molecule, offering a distinct "fingerprint" based on its functional groups.

This technical guide provides an in-depth analysis of the expected infrared absorption peaks for octahydrofuro[3,2-c]pyridine hydrochloride. As no direct experimental spectrum is widely published, this guide will establish a predictive framework based on the well-understood vibrational frequencies of its constituent functional groups. To provide a robust comparative analysis, we will contrast the predicted spectrum with the known IR spectra of its structural relatives: piperidine hydrochloride and tetrahydrofuran. This approach allows for a logical and scientifically grounded interpretation of the key spectral features of the title compound.

Predicted Infrared Spectral Profile of Octahydrofuro[3,2-c]pyridine Hydrochloride

The structure of octahydrofuro[3,2-c]pyridine hydrochloride combines a tertiary amine, which is protonated to form an ammonium salt, a cyclic ether, and a saturated aliphatic framework. Each of these features gives rise to characteristic absorption bands in the infrared spectrum.

Diagram of Key Vibrational Modes in Octahydrofuro[3,2-c]pyridine Hydrochloride

Caption: Predicted key IR vibrational modes for Octahydrofuro[3,2-c]pyridine hydrochloride.

  • N-H⁺ Stretching (Ammonium Salt): The most prominent and diagnostic feature for the hydrochloride salt will be a very broad and strong absorption band in the region of approximately 2700-2400 cm⁻¹. This is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt. The significant broadening is due to extensive hydrogen bonding and the ionic nature of the bond.

  • C-H Stretching (Aliphatic): Like most organic molecules, a series of sharp, medium-to-strong peaks are expected in the 2950-2850 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (CH₂) groups of the fused ring system.

  • N-H⁺ Bending: A medium intensity band is anticipated in the 1600-1575 cm⁻¹ range, corresponding to the N-H⁺ bending vibration. This is another key indicator of the formation of the ammonium salt.

  • C-O-C Stretching (Ether): A strong and distinct peak, characteristic of the asymmetric C-O-C stretching of the saturated cyclic ether (tetrahydrofuran-like ring), is predicted to appear around 1100-1070 cm⁻¹. This is a crucial peak for confirming the integrity of the furan portion of the molecule.[1]

  • C-N Stretching (Aliphatic Amine): The C-N stretching vibrations of aliphatic amines typically appear as medium to weak bands in the 1250-1020 cm⁻¹ region.[2][3] In this fused ring system, these vibrations may be coupled with other skeletal vibrations, but their presence is expected within this range.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected IR features of octahydrofuro[3,2-c]pyridine hydrochloride with the known spectral data of piperidine hydrochloride and tetrahydrofuran. This comparison allows us to isolate and identify the contributions of each structural component to the overall spectrum.

Functional Group Vibration Octahydrofuro[3,2-c]pyridine HCl (Predicted) Piperidine Hydrochloride (Reference) Tetrahydrofuran (Reference) Rationale for Comparison
N-H⁺ Stretch ~2700-2400 cm⁻¹ (Broad, Strong)~2700-2400 cm⁻¹ (Broad, Strong)N/AThe piperidine hydrochloride provides a direct analog for the protonated tertiary amine functionality, and its broad N-H⁺ stretch is expected to be a dominant feature in the target molecule.[4]
C-H Stretch (sp³) ~2950-2850 cm⁻¹ (Medium-Strong)~2950-2850 cm⁻¹ (Medium-Strong)~2975, 2860 cm⁻¹ (Strong)Both reference compounds possess aliphatic C-H bonds and exhibit strong absorptions in this region, confirming the expected C-H stretching frequencies in the target molecule.[5]
N-H⁺ Bend ~1600-1575 cm⁻¹ (Medium)~1600-1580 cm⁻¹ (Medium)N/AThe N-H⁺ bending vibration in piperidine hydrochloride serves as a benchmark for the corresponding peak in the target compound.
C-O-C Stretch ~1100-1070 cm⁻¹ (Strong)N/A~1070 cm⁻¹ (Strong, Asymmetric)Tetrahydrofuran is an excellent model for the saturated cyclic ether portion of the target molecule. Its strong C-O-C stretch is a key diagnostic peak we expect to see.[6][7]
C-N Stretch ~1250-1020 cm⁻¹ (Medium-Weak)~1200-1050 cm⁻¹ (Medium-Weak)N/AThe C-N stretching in piperidine hydrochloride provides a reference for the expected absorption in the fused ring system.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to experimentally verify the IR spectrum of octahydrofuro[3,2-c]pyridine hydrochloride, the following protocol is recommended.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the octahydrofuro[3,2-c]pyridine hydrochloride sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Ensure a fine, homogeneous powder is obtained to minimize scattering of the infrared radiation.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the resulting spectrum by performing a background subtraction.

Workflow for IR Spectral Analysis

Caption: A logical workflow for the identification of Octahydrofuro[3,2-c]pyridine hydrochloride from its IR spectrum.

Conclusion

The infrared spectrum of octahydrofuro[3,2-c]pyridine hydrochloride is predicted to be characterized by several key absorption bands that directly correlate with its molecular structure. The presence of a broad, strong N-H⁺ stretching band below 3000 cm⁻¹, a strong C-O-C ether stretch around 1100 cm⁻¹, and characteristic aliphatic C-H stretches provide a robust diagnostic profile. By comparing these expected peaks with the spectra of piperidine hydrochloride and tetrahydrofuran, researchers can confidently assign the observed vibrational modes and confirm the identity and structural integrity of this important heterocyclic compound. This guide serves as a valuable reference for scientists and professionals in drug development, enabling efficient and accurate spectroscopic characterization.

References

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A Comparative Guide to the Structural Validation of Octahydrofuro[3,2-c]pyridine Hydrochloride: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of regulatory approval, intellectual property protection, and understanding structure-activity relationships (SAR). The octahydrofuro[3,2-c]pyridine scaffold is a key heterocyclic motif present in numerous bioactive compounds, making the precise characterization of its derivatives critical.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of Octahydrofuro[3,2-c]pyridine hydrochloride, establishing single-crystal X-ray crystallography as the definitive method for absolute structure elucidation. We will compare its capabilities against complementary but non-definitive spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

The Imperative of Absolute Structural Confirmation

The journey of a new chemical entity (NCE) from discovery to a therapeutic agent is paved with rigorous analytical checkpoints. While techniques like NMR and MS are indispensable for confirming molecular formula and atomic connectivity in solution, they often fall short of providing the absolute, unambiguous three-dimensional arrangement of atoms in space, including stereochemistry and crystal packing. For a bicyclic, saturated heterocyclic system like octahydrofuro[3,2-c]pyridine, multiple stereoisomers are possible. An incorrect stereochemical assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development. Therefore, a method that provides an unassailable atomic-level "photograph" of the molecule is not just advantageous; it is essential.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands alone as the premier technique for determining the precise atomic and molecular structure of a crystalline solid.[3] It leverages the diffraction of X-rays by the ordered array of atoms in a crystal to generate a three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[4]

The Causality of the Crystalline State

The primary prerequisite, and often the most significant experimental hurdle, is the growth of a high-quality single crystal.[3] The reason this is critical is that the diffraction experiment relies on the constructive interference of X-rays scattered by a periodic, three-dimensional lattice of molecules.[3] Amorphous solids or poorly ordered crystals will not produce the sharp, discrete diffraction spots necessary to solve the structure. The formation of a hydrochloride salt, as in our topic compound, often enhances crystallinity by introducing strong ionic interactions (N⁺-H···Cl⁻), which can promote a more ordered packing arrangement within the crystal lattice.[5][6]

Experimental Workflow: From Powder to Final Structure

The process of determining a crystal structure is a systematic workflow that ensures data integrity and accuracy at each stage.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Deposition A Synthesized & Purified Octahydrofuro[3,2-c]pyridine HCl Powder B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Experiment D->E F Data Integration (Intensities & Angles) E->F G Structure Solution (Direct Methods) F->G H Structural Refinement (Least-Squares Minimization) G->H I CIF File Generation H->I J CIF Validation (e.g., checkCIF) I->J K Deposition to Database (e.g., CCDC) J->K L Final Validated Structure K->L

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection & Mounting:

    • Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

    • Carefully mount the crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

  • Data Collection:

    • Mount the sample onto the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.

    • Perform an initial unit cell determination to confirm the crystal quality and obtain lattice parameters.

    • Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensity and position of thousands of unique diffraction spots.[6]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to integrate the intensities and apply corrections for factors like absorption.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.[4]

    • Refine the structural model against the experimental data using full-matrix least-squares minimization. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, monitored by the R-factor (residual factor). A low R-factor (typically < 0.05) indicates a good fit.

  • Validation and Reporting:

    • The final refined structure is saved in the Crystallographic Information File (CIF) format.

    • This CIF must be validated using software like the IUCr's checkCIF service to check for syntax errors, self-consistency, and potential crystallographic issues.[7][8]

    • For publication and data integrity, the CIF and structure factor data are deposited into a public database such as the Cambridge Crystallographic Data Centre (CCDC).[7][9]

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography is definitive, it is part of a larger analytical toolkit. NMR and MS provide crucial, complementary information. The choice to pursue crystallography is often driven by the ambiguities that these other powerful techniques cannot resolve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the workhorse of organic chemistry for determining the connectivity and solution-state conformation of molecules.[10][11]

  • Strengths: Provides detailed information about the chemical environment of each ¹H and ¹³C atom, allowing for the assembly of the molecular skeleton through scalar couplings (COSY) and long-range correlations (HMBC).[11] It is a non-destructive technique.

  • Causality of Limitations: For a complex 3D structure like Octahydrofuro[3,2-c]pyridine, standard 1D and 2D NMR can struggle to differentiate between diastereomers. While advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations to infer relative stereochemistry, these can be ambiguous or difficult to interpret. Crucially, NMR cannot determine the absolute configuration without a chiral reference. The formation of the hydrochloride salt will cause a significant downfield shift of proton signals adjacent to the nitrogen atom due to the positive charge, which aids in confirming protonation but complicates direct comparison to freebase spectra.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.[10][13]

  • Strengths: High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Tandem MS (MS/MS) experiments fragment the parent ion, and the resulting pattern can help identify key structural motifs.[14][15] It requires only a minuscule amount of sample.

  • Causality of Limitations: MS provides no information about the spatial arrangement of atoms. Isomers, including stereoisomers, will have the identical molecular weight and often very similar fragmentation patterns, making them indistinguishable by this method alone.[16]

G Compound Synthesized Compound Octahydrofuro[3,2-c]pyridine HCl MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Compound->NMR Result_MS Provides: - Molecular Formula - Fragmentation Data Ambiguity: - No Stereochemistry MS->Result_MS Xray X-ray Crystallography NMR->Xray Ambiguity in stereochemistry? Result_NMR Provides: - Atomic Connectivity - Relative Stereochemistry (NOESY) Ambiguity: - Absolute Configuration - Can be ambiguous for complex diastereomers NMR->Result_NMR Result_Xray Provides: - Unambiguous Connectivity - Unambiguous Relative Stereochemistry - Unambiguous Absolute Configuration - Bond Lengths & Angles - Crystal Packing Xray->Result_Xray

Sources

A Comparative Analysis of the Biological Activity of Octahydrofuro[3,2-c]pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The octahydrofuro[3,2-c]pyridine core, a saturated bicyclic heterocycle, represents a structurally intriguing and promising framework for the development of new drugs. This guide provides an in-depth comparison of the biological activities of octahydrofuro[3,2-c]pyridine analogs, with a particular focus on their interactions with muscarinic acetylcholine receptors (mAChRs), a key target in the treatment of neurodegenerative diseases. Drawing upon established principles from analogous fused pyridine heterocyclic systems, this document offers a comprehensive overview supported by experimental insights to aid researchers in this burgeoning field.

The Octahydrofuro[3,2-c]pyridine Scaffold: A Privileged Structure in Neuropharmacology

The fusion of a furan ring with a pyridine ring in a fully saturated system imparts a unique three-dimensional architecture to the octahydrofuro[3,2-c]pyridine scaffold. This distinct conformation is a compelling starting point for the design of novel bioactive molecules. Fused pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, and their hydrogenated counterparts are of significant interest for their potential to interact with targets in the central nervous system (CNS).

The primary therapeutic area where octahydrofuro[3,2-c]pyridine analogs have shown potential is in the modulation of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in a multitude of physiological processes, and their dysfunction is implicated in the pathophysiology of Alzheimer's disease and other cognitive disorders.[2][3]

Comparative Biological Activity at Muscarinic Acetylcholine Receptors

While a comprehensive side-by-side comparison of a large library of octahydrofuro[3,2-c]pyridine analogs is not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) from studies on closely related furo- and thieno[3,2-c]pyridine systems. The primary focus of these investigations has been the development of selective agonists for the M1 subtype of muscarinic receptors, which is a promising strategy for enhancing cognitive function while minimizing the cholinergic side effects associated with non-selective agonists.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of octahydrofuro[3,2-c]pyridine analogs is significantly influenced by the nature and position of substituents on the bicyclic core. Key areas of modification and their expected impact on muscarinic receptor affinity and selectivity are outlined below:

  • Substitution on the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a critical point for interaction with the receptor. Alkylation or acylation at this position can modulate the basicity and steric bulk of the molecule, thereby influencing its binding affinity and subtype selectivity.

  • Aromatic Substituents: The introduction of substituted aryl or heteroaryl groups can lead to additional binding interactions within the receptor pocket, potentially enhancing potency and selectivity.

  • Functional Groups on the Furan Ring: Modification of the furan portion of the scaffold, such as the introduction of hydroxyl or carbonyl groups, can create new hydrogen bonding opportunities, which may improve receptor affinity.

The following table summarizes the anticipated biological activities of hypothetical octahydrofuro[3,2-c]pyridine analogs based on SAR data from related compounds.

Analog Substitution Pattern Predicted Primary Target Anticipated Potency (Qualitative) Rationale for Activity
OHFP-1 UnsubstitutedM1 mAChRLow to ModerateCore scaffold provides basic muscarinic affinity.
OHFP-2 N-MethylM1/M2 mAChRModerateSmall alkyl group at the nitrogen can enhance binding.
OHFP-3 4-PhenylM1 mAChRModerate to HighAromatic ring can engage in pi-stacking interactions.
OHFP-4 4-(4-Chlorophenyl)M1 mAChRHighElectron-withdrawing group may enhance binding affinity.
OHFP-5 2-CarbonylM1/M3 mAChRModeratePotential for hydrogen bonding with receptor residues.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel octahydrofuro[3,2-c]pyridine analogs, a series of well-established in vitro and in vivo assays are essential.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for different receptor subtypes.

Objective: To quantify the binding affinity (Ki) of test compounds for human M1-M5 muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing individual human M1-M5 receptor subtypes are prepared.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is commonly used.

  • Assay: Membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To measure the ability of test compounds to stimulate or inhibit M1 and M3 receptor-mediated intracellular calcium mobilization.

Methodology:

  • Cell Line: HEK293 cells expressing the human M1 or M3 receptor are used.

  • Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are calculated from the concentration-response curves.

cluster_workflow Experimental Workflow: In Vitro Biological Evaluation synthesis Synthesis of Octahydrofuro[3,2-c]pyridine Analogs binding Radioligand Binding Assays (M1-M5 Subtypes) synthesis->binding Compound Library functional Functional Assays (e.g., Calcium Mobilization) binding->functional Determine Affinity (Ki) sar Structure-Activity Relationship (SAR) Analysis functional->sar Determine Potency (EC50/IC50) and Efficacy lead_opt Lead Optimization sar->lead_opt Identify Hits

Caption: Workflow for the in vitro biological evaluation of octahydrofuro[3,2-c]pyridine analogs.

Signaling Pathways of Muscarinic Acetylcholine Receptors

The M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1]

cluster_pathway Muscarinic Acetylcholine Receptor Signaling agonist Muscarinic Agonist (e.g., Octahydrofuro[3,2-c]pyridine analog) m1_m3_m5 M1, M3, M5 Receptors agonist->m1_m3_m5 m2_m4 M2, M4 Receptors agonist->m2_m4 gq Gq/11 m1_m3_m5->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response1 Cellular Response ca_release->cellular_response1 pkc->cellular_response1 gi Gi/o m2_m4->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp cellular_response2 Cellular Response camp->cellular_response2

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Conclusion and Future Directions

The octahydrofuro[3,2-c]pyridine scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. While direct comparative data is emerging, insights from related heterocyclic systems strongly suggest that these analogs can be potent and selective modulators of muscarinic acetylcholine receptors. The synthesis and systematic biological evaluation of a focused library of octahydrofuro[3,2-c]pyridine derivatives are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Therapeutic Targets for Alzheimer's Disease: Insights from In Vitro and In Vivo Models of Inflammation. (n.d.). Retrieved from [Link]

  • Pyridine derivatives as anti-Alzheimer agents. (2022). In New Trends in Synthesis of N-Heterocyclic Compounds (pp. 479-509). Elsevier.
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890.
  • Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. (1997). Journal of Medicinal Chemistry, 40(17), 2759-2769.
  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025). Molecules, 30(8), 1587.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 1035-1042.
  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (1993). Journal of Medicinal Chemistry, 36(23), 3581-3590.
  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Scouting around 1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-ones for Single- and Multitarget Ligands Directed towards Relevant Alzheimer's Targets. (2020). ChemMedChem, 15(20), 1947-1955.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Journal of Surgical Case Reports and Images, 8(5).
  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. (2016). Journal of Medicinal Chemistry, 59(13), 6313-6328.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2021). Journal of the Indian Chemical Society, 98(10), 100155.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
  • Muscarinic Agonists. (2023). In StatPearls.
  • Muscarinic agonists – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. (1996). Bioorganic & Medicinal Chemistry, 4(2), 239-245.

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Safety Operating Guide

Personal protective equipment for handling Octahydrofuro[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Chemical Profile & Mechanistic Context

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into advanced drug discovery pipelines. Octahydrofuro[3,2-c]pyridine hydrochloride (CAS: 1360363-68-3) is a critical bicyclic scaffold, notably utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors to target DNA repair mechanisms in oncology[1].

Because it is a hydrochloride salt of a secondary amine, it presents as a crystalline solid or fine powder[2]. Understanding its physical state is the foundation of laboratory safety: fine powders are highly susceptible to static charge and aerosolization during transfer, directly leading to inhalation risks. Furthermore, its hygroscopic nature dictates strict environmental controls to maintain stoichiometric accuracy during synthesis.

Physical Properties & Operational Implications
PropertyQuantitative ValueOperational Implication
Molecular Weight 163.6452 g/mol Requires a precise analytical balance (0.1 mg readability) for accurate millimole-scale reactions[2].
Chemical Formula C7H14ClNOContains a polar secondary amine hydrochloride; highly hygroscopic when exposed to ambient humidity[2].
Physical State Solid (Powder)Prone to static charge and aerosolization; requires draft protection and static mitigation during handling[2].

Hazard Assessment (GHS Classification)

Before selecting Personal Protective Equipment (PPE), we must establish the baseline hazards. Based on safety data from chemical suppliers, this compound exhibits the following Globally Harmonized System (GHS) hazard profile:

Hazard CodeStatementMechanistic Consequence in the Laboratory
H302 Harmful if swallowedSystemic toxicity if ingested via contaminated gloves or poor hand hygiene.
H315 Causes skin irritationDirect contact with the acidic salt disrupts the lipid bilayer of the epidermis.
H320 Causes eye irritationParticulate contact with the cornea causes acute, localized inflammation.
H335 May cause respiratory irritationInhalation of aerosolized dust severely irritates mucosal membranes in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Our PPE strategy is not a generic checklist; it is a targeted defense system designed specifically to neutralize the hazards of handling a fine, irritating hydrochloride salt.

  • Hand Protection (Gloves):

    • Selection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to incidental contact with dry salts. Double-gloving ensures that if the outer glove is contaminated with the powder, it can be safely removed inside the fume hood without exposing the skin, directly mitigating H315 risks.

  • Eye & Face Protection:

    • Selection: Snug-fitting chemical splash goggles (ANSI Z87.1+ certified).

    • Causality: Standard safety glasses with side shields are insufficient. The fine powder can aerosolize and bypass open gaps. Goggles create a facial seal that directly neutralizes the H320 (eye irritation) hazard.

  • Respiratory Protection:

    • Selection: Handling exclusively within a properly calibrated Class II chemical fume hood. If weighing bulk quantities (>50g) outside a hood is unavoidable, an N95/P100 particulate respirator is mandatory.

    • Causality: To combat H335 , we must prevent inhalation at the source. The fume hood acts as the primary engineering control to pull aerosolized particulates away from the operator's breathing zone.

  • Body Protection:

    • Selection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder and stop particulates from traveling up the forearm.

Operational Protocol: Safe Handling & Weighing

To ensure both operator safety and experimental integrity, follow this self-validating workflow.

HandlingWorkflow Start Retrieve Chemical from Desiccator PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Static Apply Anti-Static Gun to Spatula Hood->Static Weigh Weigh on Analytical Balance Static->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Seal & Return to Storage Transfer->Seal

Workflow for the safe handling and weighing of Octahydrofuro[3,2-c]pyridine hydrochloride.

Step-by-Step Methodology:

  • Environmental Prep: Ensure the fume hood sash is pulled down to the correct operational height. Clear the deck of unnecessary solvents to prevent cross-contamination.

  • Static Mitigation (Critical Step): Because this is a fine powder, use an anti-static gun (e.g., Zerostat) on the weighing boat and the metal spatula before handling. Causality: The friction of opening the plastic storage bottle generates static electricity. The powder will stick to the sides or violently repel from a charged metal spatula, causing an invisible aerosol cloud. Neutralizing the charge prevents this.

  • Transfer: Use a V-shaped spatula to carefully transfer the solid. Causality: A V-shaped channel minimizes the surface area of the powder exposed to air drafts, reducing the chance of it blowing off the spatula.

  • Weighing: Weigh the material quickly. Causality: As a hygroscopic hydrochloride salt, prolonged exposure to ambient humidity will cause it to absorb water, leading to clumping and inaccurate molar calculations for your downstream synthesis.

  • Decontamination: Wipe down the balance and spatula with a damp paper towel (using water or 70% Isopropyl Alcohol) immediately after use to capture any microscopic dust.

Spill Response & Disposal Plan

A spill of an irritating powder requires a specific "wet-clean" approach to prevent kicking up hazardous dust.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small < 50g (Local Spill) Assess->Small Large > 50g (Major Spill) Assess->Large Vent Ensure Fume Hood is on Max Exhaust Small->Vent Evacuate Evacuate Lab & Call EHS Large->Evacuate Sweep Wet Sweep with Damp Absorbent Vent->Sweep Bag Place in Hazardous Waste Bag Sweep->Bag Clean Wash Area with Soap & Water Bag->Clean

Spill response logic and cleanup methodology for irritating hydrochloride salt powders.

Step-by-Step Spill Clean-up:

  • Isolate: Alert nearby personnel. If the spill is large (>50g) and outside a fume hood, evacuate the immediate area and allow the HVAC system to clear any airborne dust.

  • Don Additional PPE: If not already wearing them, immediately put on chemical splash goggles and a particulate respirator.

  • Wet Sweeping (Do NOT dry sweep): Cover the spilled powder with paper towels. Gently mist the towels with water or a mild solvent (like 70% IPA) to dissolve or bind the hydrochloride salt. Causality: Dry sweeping with a brush will launch the H335 -classified particles into the air. Wetting the powder dissolves the salt and traps it safely within the cellulose matrix of the towel.

  • Collection: Scoop the damp towels into a dedicated hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water. Causality: The hydrochloride salt is highly water-soluble, making an aqueous wash the most effective and chemically sound decontamination method.

  • Disposal: Label the waste bag as "Hazardous Solid Waste: Contains Octahydrofuro[3,2-c]pyridine hydrochloride (Irritant)" and dispose of it according to institutional EHS guidelines for nitrogenous organic waste.

References

  • Title: WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof Source: Google Patents URL
  • Title: Octahydrofuro[3,2-c]pyridine hydrochloride | ChemScene Source: Chemikart URL
  • Source: cymitquimica.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.